2-Hydroxypropyl methacrylate
Description
Chemical Structure and Functional Group Analysis of 2-Hydroxypropyl Methacrylate (B99206)
HPMA, with the chemical formula C7H12O3, is an ester derived from methacrylic acid and propane-1,2-diol. chemicalbook.comnih.govatamanchemicals.com Its structure is characterized by two primary functional groups that dictate its chemical behavior and versatility: the methacrylate moiety and the hydroxyl group. chemicalbook.comatamanchemicals.com These groups provide HPMA with the ability to undergo polymerization while also offering a site for subsequent chemical modifications. chemicalbook.com
Methacrylate Moiety and its Polymerization Potential
The methacrylate group within the HPMA molecule contains a carbon-carbon double bond, which makes it highly susceptible to free-radical polymerization. chemicalbook.com This is a common and efficient method for creating long-chain polymers. chemicalbook.com Initiated by compounds such as azobisisobutyronitrile (AIBN), the polymerization of HPMA can form poly(2-hydroxypropyl methacrylate) (PHPMA) homopolymers. smolecule.comontosight.ai Furthermore, HPMA can readily copolymerize with a wide range of other monomers, including acrylic acid, vinyl acetate, and styrene, allowing for the synthesis of copolymers with a broad spectrum of properties. chemicalbook.comatamankimya.com This polymerization potential is fundamental to its use in creating diverse polymeric materials. atamanchemicals.com
Hydroxyl Group Functionality and Chemical Modification Potential
The pendant hydroxyl (-OH) group is a key feature of the HPMA monomer, imparting hydrophilicity and providing a reactive site for further chemical reactions. chemicalbook.comatamanchemicals.com This functionality allows for post-polymerization modifications, such as esterification or cross-linking, which can be used to create complex polymer networks and grafted structures. chemicalbook.comatamanchemicals.com The presence of the hydroxyl group enhances the adhesion of HPMA-based polymers to various substrates, improves their water solubility, and is crucial for applications requiring biocompatibility. chemicalbook.comatamanchemicals.com In the biomedical field, this hydroxyl group can be used to attach drugs, imaging agents, or targeting ligands to the polymer backbone. researchgate.net
Isomeric Considerations in Commercial this compound
Commercial HPMA is typically a mixture of two structural isomers due to its synthesis method, which usually involves the reaction of methacrylic acid with propylene (B89431) oxide. smolecule.comindustrialchemicals.gov.auoecd.org This process results in the formation of a primary isomer, this compound (CAS No. 923-26-2), and a secondary isomer, 1-methyl-2-hydroxyethyl methacrylate (also referred to as 2-hydroxy-1-methylethyl methacrylate). smolecule.comoecd.orgresearchgate.net The mixture of these isomers is assigned the CAS No. 27813-02-1. industrialchemicals.gov.auoecd.org The ratio of these isomers in commercial products is typically around 70-80% of the primary isomer and 20-30% of the secondary isomer. oecd.org
Isomer Comparison
| Feature | This compound (Primary Isomer) | 1-Methyl-2-hydroxyethyl Methacrylate (Secondary Isomer) |
| Hydroxyl Group Position | Attached to the second carbon of the propyl chain | Attached to the first carbon of the propyl chain |
| CAS Number | 923-26-2 industrialchemicals.gov.auoecd.org | 4664-49-7 oecd.org |
| Typical Commercial % | 70-80% oecd.org | 20-30% oecd.org |
Historical Overview of this compound Research and Development
The development of hydroxy-functional methacrylates like HPMA is closely tied to the broader history of acrylic polymer chemistry. A pivotal moment in the related field of biomedical polymers was the invention of soft hydrogel contact lenses from poly(2-hydroxyethyl methacrylate) (pHEMA) by Otto Wichterle and Drahoslav Lím in the 1950s and 1960s. nih.govfupress.net This pioneering work on a similar hydrophilic monomer spurred significant research into other hydroxyalkyl methacrylates for biomedical applications. fupress.netresearchgate.net
In the mid-1970s, research led by Jindřich Kopeček at the Czechoslovak Academy of Sciences focused on developing N-(2-hydroxypropyl)methacrylamide (which has a similar side chain to HPMA) copolymers as water-soluble, non-immunogenic macromolecular carriers for drugs. atamanchemicals.comnih.gov This research led to the first polymer-drug conjugate, PK1, entering clinical trials, demonstrating the potential of such systems. atamanchemicals.com These early successes in creating biocompatible and functional polymers laid the groundwork for the extensive investigation and application of HPMA in various advanced material and biomedical contexts. atamanchemicals.comnih.gov
Significance of this compound in Advanced Materials and Biomedical Fields
The unique combination of a polymerizable methacrylate group and a functional hydroxyl group makes HPMA a highly versatile monomer with significant applications in both advanced materials and biomedical fields. chemicalbook.comimarcgroup.com
In the realm of advanced materials , HPMA is used to enhance the performance of coatings, adhesives, and resins. smolecule.comchemicalbook.com Its incorporation into polymer formulations improves durability, weather and UV resistance, flexibility, and adhesion to substrates. chemicalbook.comatamanchemicals.com It is used in automotive coatings, industrial paints, and as a comonomer in resins for chemical anchors and sealants for vacuum impregnation of metal components. jamorin.comatamanchemicals.com
In the biomedical field , HPMA's significance is even more pronounced. chemicalbook.com The resulting polymer, poly(this compound) (pHPMA), is hydrophilic, biocompatible, and can form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. chemicalbook.comontosight.ai These properties make it an excellent material for:
Drug Delivery Systems : HPMA-based polymers are used to create carriers that can improve the solubility and stability of drugs, offering controlled release. chemicalbook.comontosight.ainih.gov The polymer can be designed to respond to physiological triggers like pH or temperature. chemicalbook.com
Tissue Engineering : pHPMA hydrogels can act as scaffolds that support cell growth and tissue regeneration due to their physical similarity to living tissue. ontosight.ai
Medical Devices : Its biocompatibility makes it a preferred material for components of medical devices, including dental materials and contact lenses. chemicalbook.comindustrialchemicals.gov.au
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H12O3 nih.govchemicalbook.com |
| Molecular Weight | 144.17 g/mol nih.govchemicalbook.com |
| Appearance | Colorless liquid chemicalbook.comatamankimya.com |
| Density | ~1.066 g/mL at 25°C chemicalbook.comchemicalbook.com |
| Boiling Point | 57 °C at 0.5 mmHg chemicalbook.comchemicalbook.com |
| Solubility | Soluble in water and many organic solvents chemicalbook.comchemicalbook.comchemicalbook.com |
| IUPAC Name | 2-hydroxypropyl 2-methylprop-2-enoate nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
| Record name | Poly(2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
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DSSTOX Substance ID |
DTXSID1029629 | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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CAS No. |
25703-79-1, 923-26-2 | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| Record name | Poly(2-hydroxypropyl methacrylate) | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
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| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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| Record name | 2-hydroxypropyl methacrylate | |
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| Record name | 2-HYDROXYPROPYL METHACRYLATE | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis and Derivatization of 2 Hydroxypropyl Methacrylate
Established Synthetic Pathways for 2-Hydroxypropyl Methacrylate (B99206)
2-Hydroxypropyl methacrylate (2-HPMA) is a significant monomer in polymer chemistry, valued for the hydroxyl functionality it imparts to acrylic resins. atamankimya.com Its synthesis is primarily achieved through two well-established industrial methods: the direct esterification of methacrylic acid with 1,2-propanediol and the ring-opening reaction of propylene (B89431) oxide with methacrylic acid. smolecule.com
The synthesis of 2-HPMA can be performed via the direct esterification of methacrylic acid with 1,2-propanediol. smolecule.comgoogle.com This is a reversible equilibrium reaction catalyzed by an acid. google.com In this process, the carboxylic acid group of methacrylic acid reacts with one of the hydroxyl groups of 1,2-propanediol to form the monoester and water. google.comresearchgate.net
To drive the reaction toward the product side and achieve high yields, the water formed during the reaction is typically removed, often through azeotropic distillation. google.com The process involves charging the reactants and an acid catalyst into a reactor. google.com While this method is straightforward, controlling the reaction to prevent the formation of diester byproducts and other impurities is a key consideration.
A more common and direct industrial manufacturing route for 2-HPMA involves the reaction of propylene oxide with methacrylic acid. atamankimya.comarpadis.com This method is an addition reaction where the epoxide ring of propylene oxide is opened by the carboxylic acid. The reaction is highly exothermic and results in the formation of 2-HPMA. atamankimya.com This process is favored for its high atom economy, as it does not produce water as a byproduct, simplifying purification. google.com The reaction is typically carried out in a liquid phase within a reactor equipped for precise temperature control. google.comgoogle.com
The choice of catalyst is crucial for both efficiency and selectivity in 2-HPMA synthesis.
For the esterification of methacrylic acid with 1,2-propanediol , strong acids such as sulfuric acid are often used as catalysts to accelerate the reaction rate. researchgate.net
For the reaction of propylene oxide with methacrylic acid , various catalysts are employed to facilitate the ring-opening of the epoxide. A common catalyst mentioned in the literature is iron (III) oxide (Fe₂O₃), also referred to as Indian red. google.com This catalyst promotes the reaction between the acid and the epoxide at moderate temperatures. google.com The molar ratio of the catalyst to the reactants is a critical parameter that influences the reaction kinetics. google.com
In addition to catalysts, polymerization inhibitors are essential during synthesis to prevent the premature polymerization of the methacrylate monomer, which is highly reactive. jamorin.com A frequently used inhibitor is p-hydroxyanisole, also known as hydroquinone (B1673460) monomethyl ether (MEHQ). google.com This inhibitor is effective in the presence of oxygen and helps ensure the stability of the monomer during production and storage. google.comjamorin.com
Achieving high purity 2-HPMA requires careful optimization of several reaction parameters, particularly for the more prevalent propylene oxide route. Key variables include temperature, reactant molar ratio, and reaction time. google.comgoogle.com
The reaction is typically conducted at elevated temperatures, often in the range of 80°C to 96°C. google.comgoogle.com Maintaining a stable temperature is critical; one method involves using a water bath or a water quench system to manage the exothermic nature of the reaction. google.comgoogle.com The molar ratio of propylene oxide to methacrylic acid is generally kept slightly in excess of 1:1, for instance, between 1.05:1 and 1.2:1, to ensure the complete conversion of the methacrylic acid. google.comgoogle.com
The process often involves the slow, dropwise addition of propylene oxide to the heated mixture of methacrylic acid, catalyst, and inhibitor over a period of 1 to 2 hours. google.com Following the addition, the reaction is allowed to continue for another 0.5 to 1.5 hours to ensure completion. google.com Progress can be monitored by measuring the remaining methacrylic acid content. google.com The final purification step to obtain high-purity 2-HPMA is typically vacuum distillation, where the product is collected as a fraction at a specific temperature and pressure range, such as 73-79°C under 4-6 mmHg. google.com
Below is a table summarizing typical reaction conditions for the synthesis of 2-HPMA from methacrylic acid and propylene oxide.
| Parameter | Value | Reference |
| Reactants | Methacrylic Acid, Propylene Oxide | google.com, google.com |
| Catalyst | Iron (III) Oxide (Indian Red) | google.com |
| Inhibitor | p-Hydroxyanisole (MEHQ) | google.com |
| Molar Ratio (Propylene Oxide : Methacrylic Acid) | 1.05:1 to 1.2:1 | google.com, google.com |
| Reaction Temperature | 80°C - 96°C | google.com, google.com |
| Reaction Time | 1.5 - 3.5 hours | google.com |
| Purification Method | Reduced Pressure Distillation | google.com |
Novel Synthetic Methodologies and Chemical Modifications of this compound
Research into 2-HPMA extends beyond its primary synthesis to include its chemical modification to produce novel derivatives with specialized properties. The reactive hydroxyl group serves as a prime site for such derivatization.
A significant area of research involves the synthesis of phosphorus-containing methacrylate monomers, which can be used to impart properties such as flame retardancy and improved adhesion to polymers. rsc.org These derivatives can be prepared by reacting the hydroxyl group of a hydroxyalkyl methacrylate, such as 2-HPMA, with a phosphorus-containing reactant.
One established method involves the reaction of a hydroxyl-containing monomer with diethylchlorophosphate. semanticscholar.orgresearchgate.net In this reaction, the hydroxyl group on the 2-HPMA molecule acts as a nucleophile, attacking the phosphorus atom of diethylchlorophosphate. This results in the formation of a phosphate (B84403) ester linkage and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to act as an acid scavenger. researchgate.net The resulting monomer combines the polymerizable methacrylate group with a pendant phosphate group, creating a functional monomer for use in specialty polymers. semanticscholar.org
Michael Addition Reactions for this compound Functionalization
The functionalization of methacrylate monomers through Michael addition reactions is a significant strategy for creating novel monomers and polymers with tailored properties. In the context of this compound (HPMA), this reaction is particularly effective when applied to its derivatives containing an acrylate (B77674) group, such as 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA). The Michael addition, specifically the aza-Michael addition of amines, demonstrates high regioselectivity, favoring the acrylate group over the less reactive methacrylate group. acs.orgmdpi.com
This selective reactivity allows for the precise synthesis of functionalized monomers. For instance, the reaction of AHPMA with various primary and secondary amines leads to the formation of new hydroxylated monomers. acs.org The stoichiometry of the reactants is a critical factor in determining the final product; by controlling the molar ratio of the amine to the acrylate, either secondary amine (mono-adduct) or tertiary amine (bis-adduct) products can be selectively synthesized. acs.org
These reactions are often highly exothermic and can proceed efficiently without the need for a catalyst, particularly when carried out in bulk. acs.org However, in cases where reactants are not miscible, a solvent may be required. acs.org The addition of a catalytic amount of a weak acid, such as acetic acid, can also be employed to facilitate the reaction. mdpi.com This methodology has been used to prepare dimethacrylate crosslinkers by reacting AHPMA with various diamines, such as 4,7,10-trioxa-1,13-tridecanediamine (B1294451) and piperazine, in a 2:1 molar ratio, yielding the desired crosslinker quantitatively. mdpi.com
The resulting functionalized monomers, which incorporate nitrogen-linked groups and additional hydroxyl functionalities, are valuable precursors for photopolymerization, leading to highly cross-linked networks with enhanced thermal and mechanical properties. acs.org
Table 1: Examples of Aza-Michael Addition Reactions for Functionalization
| Reactants | Molar Ratio (AHPMA:Amine) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + Ethanolamine | 1:1 | Bulk, No Catalyst | Secondary Amine (Mono-adduct) | acs.org |
| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + Diethylene glycol amine | 2:1 | Bulk, No Catalyst | Tertiary Amine (Bis-adduct) | acs.org |
| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + 1,6-Hexanediamine | 2:1 | - | Tetramethacrylate Monomer | acs.org |
| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) + Piperazine | 2:1 | Acetic Acid Catalyst, 37°C | Dimethacrylate Crosslinker | mdpi.com |
Grafted Structures and Complex Polymer Network Formation via this compound
The dual functionality of this compound, comprising a polymerizable methacrylate group and a reactive hydroxyl group, makes it an exceptionally versatile monomer for creating complex polymer architectures. chemicalbook.com The hydroxyl group serves as a key site for post-polymerization modification, enabling the formation of grafted structures and intricate polymer networks through reactions like esterification or cross-linking. chemicalbook.comsmolecule.com This capability is crucial for developing materials with specialized properties for advanced applications. chemicalbook.com
Graft copolymerization is a prominent technique used to modify the surface properties of various polymer substrates. A notable example is the chemical grafting of 2-HPMA, often in a mixture with other monomers like acrylic acid (AA), onto poly(ethylene terephthalate) (PET) fibers. asianpubs.org This process, typically initiated by a free-radical initiator such as benzoyl peroxide (Bz2O2), enhances properties like moisture regain and dyeability of the otherwise hydrophobic PET fibers. Research has shown that using 2-HPMA as a comonomer significantly increases the amount of acrylic acid that can be introduced onto the PET fibers, demonstrating a synergistic effect. The optimal conditions for such grafting reactions are determined by systematically varying parameters like initiator concentration, monomer concentration, temperature, and reaction time.
Table 2: Optimized Conditions for Grafting 2-HPMA/AA onto PET Fibers
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Initiator (Bz2O2) Concentration | 4.0×10⁻³ mol/dm³ | |
| Monomer Mixture Concentration | 0.2 mol/dm³ | |
| Monomer Ratio (AA:2-HPMA) | 20% AA + 80% 2-HPMA | |
| Temperature | 90°C | |
| Time | 60 min |
Purification and Characterization Techniques for this compound Monomer
The purification of this compound monomer is essential to ensure its quality and performance in polymerization processes, as impurities can adversely affect the properties of the final polymer. The primary industrial method for purifying 2-HPMA after its synthesis—typically from the reaction of methacrylic acid and propylene oxide—is distillation under reduced pressure. guidechem.comatamankimya.comgoogle.com This technique effectively separates the monomer from less volatile reactants, byproducts, and polymerization inhibitors added during synthesis. google.com For example, after synthesis, the reaction mixture can be transferred to a Claisen distilling flask and distilled under a vacuum of 4-6 mmHg to collect the pure 2-HPMA fraction at a temperature range of 73-79°C. google.com
For laboratory-scale purification or the removal of specific impurities, other techniques such as chromatography and extraction are employed. Thin-layer chromatography (TLC) has been described for the analysis and small-scale preparative purification of the closely related 2-hydroxyethyl methacrylate (HEMA). nih.gov Column chromatography is also effective; for instance, a similar monomer, 3-(acryloyloxy)-2-hydroxypropyl methacrylate, was purified using chromatography with a dichloromethane (B109758) and hexane (B92381) solvent system to eliminate a diacrylate derivative. mdpi.com Furthermore, extraction methods can be utilized to remove specific byproducts. An extraction process using a mixed solution of water and aliphatic hydrocarbons has been developed to remove ethylene (B1197577) glycol dimethacrylate from HEMA, leveraging the solubility differences between the monomer and the impurity. google.com These methods highlight common strategies that can be adapted for the high-purity preparation of 2-HPMA.
Spectroscopic Analysis (NMR, IR, GC-MS) of this compound and its Isomers
A combination of spectroscopic techniques is indispensable for the comprehensive characterization of this compound (2-HPMA) and its structural isomers. Commercial 2-HPMA is typically a mixture of isomers, primarily this compound and its structural isomer, 2-hydroxy-1-methylethyl methacrylate. ugent.be
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying these isomers. ugent.beanalytice.com It is routinely used for the qualitative and quantitative analysis of methacrylates, confirming the presence of different isomers and other potential impurities in a sample. ugent.beamericanlaboratory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹H NMR spectra are used to identify the specific protons in the molecule. For 2-HPMA, characteristic peaks include those for the two vinyl protons of the methacrylate group at approximately 6.09 ppm and 5.54 ppm, and the methyl protons of the methacrylate group around 1.9 ppm. mdpi.com Analysis of ¹H NMR spectra at 360 MHz has been used to report the specific NMR parameters for both the 2-hydroxypropyl and the 2-hydroxy-1-methylethyl isomers, allowing for their differentiation. ugent.be
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule, and reference spectra are available for 2-HPMA. chemicalbook.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the 2-HPMA molecule. The IR spectrum of 2-HPMA exhibits characteristic absorption bands corresponding to the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the carbon-carbon double bond (C=C) of the methacrylate moiety. This technique is also used to monitor the progress of polymerization by observing the disappearance of the C=C bond signal. mdpi.comchemicalbook.com
Table 3: Key Spectroscopic Data for this compound
| Technique | Feature | Typical Chemical Shift / Signal | Reference |
|---|---|---|---|
| ¹H NMR | Methacrylate Vinyl Protons | ~6.09 ppm, ~5.54 ppm | mdpi.com |
| Methacrylate Methyl Protons | ~1.9 ppm | mdpi.com | |
| IR | Hydroxyl Group (-OH) | Broad band ~3400 cm⁻¹ | chemicalbook.com |
| Carbonyl Group (C=O) | Strong band ~1720 cm⁻¹ | chemicalbook.com | |
| Vinyl Group (C=C) | Band ~1637 cm⁻¹ | mdpi.com | |
| GC-MS | Isomer Analysis | Separation and identification of 2-hydroxypropyl and 2-hydroxy-1-methylethyl methacrylate isomers | ugent.beanalytice.com |
Polymerization Mechanisms and Kinetics of 2 Hydroxypropyl Methacrylate
Free-Radical Polymerization of 2-Hydroxypropyl Methacrylate (B99206)
Free-radical polymerization is the most common method for polymerizing 2-hydroxypropyl methacrylate. chemicalbook.com This process involves the initiation of radical species that subsequently propagate by adding monomer units, leading to the formation of long polymer chains. The reaction can be influenced by factors such as temperature, initiator type, and solvent.
The formation of poly(this compound) (PHPMA) via free-radical polymerization can be initiated using thermal initiators, photoinitiators, or redox systems. The choice of initiator depends on the desired polymerization conditions and application.
Thermal Initiators: Azo compounds and peroxides are common thermal initiators.
Azobisisobutyronitrile (AIBN): This is a frequently used initiator that decomposes upon heating to generate free radicals. Polymerization of HPMA is often conducted at temperatures around 60°C when using AIBN.
Benzoyl Peroxide (BPO): BPO is another effective thermal initiator that can be used in combination with a reducing agent (co-initiator), such as N,N-dimethylaniline (DMA), to facilitate polymerization at lower temperatures.
Photoinitiators: Polymerization can be triggered by exposure to ultraviolet (UV) light when a photoinitiator is included in the formulation. atamankimya.com This method, known as UV curing, is advantageous for applications requiring rapid polymerization at ambient temperatures. For instance, polyurethane methacrylate prepolymers end-capped with HPMA can be cured using a photoinitiator like PI 1173 under UV irradiation. nih.gov
Aqueous Dispersion Polymerization: PHPMA latex particles can be synthesized via aqueous dispersion polymerization. A typical system involves heating HPMA in water at 60°C with a steric stabilizer, such as poly(N-vinylpyrrolidone) (PNVP), and a water-soluble initiator. researchgate.net
The table below summarizes typical initiation systems and conditions for HPMA polymerization.
| Initiator Type | Initiator Example | Co-initiator/Condition | Typical Temperature | Polymerization Method |
| Thermal (Azo) | Azobisisobutyronitrile (AIBN) | Heat | ~60°C | Solution/Bulk |
| Thermal (Peroxide) | Benzoyl Peroxide (BPO) | N,N-dimethylaniline (DMA) | Room Temperature | Bulk (e.g., bone cements) |
| Photochemical | Photoinitiator PI 1173 | UV Light | Room Temperature | UV Curing |
| Aqueous | Water-soluble initiator | Poly(N-vinylpyrrolidone) | 60°C | Aqueous Dispersion |
This table is generated based on data from cited research articles. nih.govresearchgate.net
The homopolymerization of HPMA results in the formation of poly(this compound), a water-insoluble polymer despite the monomer's partial water solubility. researchgate.net The kinetics of this process are characteristic of methacrylate polymerization.
Research using pulsed-laser polymerization has provided insight into the propagation rate coefficient (kp) for HPMA. The kp value for HPMA is notably high compared to other common methacrylates. At 50°C, the propagation rate coefficient for HPMA is more than double that of methyl methacrylate (MMA) and approximately 50% higher than that of n-dodecyl methacrylate. acs.org This indicates a high reactivity of the HPMA monomer in free-radical propagation.
The homopolymerization process can be carried out using various techniques, including bulk, solution, and dispersion polymerization, to produce PHPMA with different physical forms, such as solid resins or aqueous latexes. researchgate.net
Copolymerization of this compound with Other Monomers
HPMA is frequently copolymerized with other vinyl monomers to impart specific properties, such as improved adhesion, flexibility, and hydrophilicity, to the final polymer. chemicalbook.com The hydroxyl groups in HPMA can also serve as sites for cross-linking. jamorin.com
HPMA can be copolymerized with a wide variety of monomers through free-radical mechanisms. atamankimya.comjamorin.com Common comonomers include:
Acrylates and Methacrylates: Methyl methacrylate (MMA), butyl methacrylate (BMA), and 2-hydroxyethyl methacrylate (HEMA).
Styrenics: Styrene.
Vinyl Compounds: Vinyl acetate, vinyl chloride. atamankimya.com
Other Monomers: Acrylonitrile, maleic acid esters, and butadiene. jamorin.com
The tendency of a monomer to copolymerize can be predicted using the Alfrey-Price Q-e scheme. For this compound, the reported values are Q = 0.79 and e = 0.20 . sci-hub.se These values suggest that HPMA has reactivity comparable to other common methacrylates and will readily copolymerize with them. For comparison, the copolymerization of a similar monomer, 2,3-dihydroxypropyl methacrylate (DHPMA), with N-isopropylacrylamide (NIPAm) showed reactivity ratios of rDHPMA = 3.09 and rNIPAm = 0.11, indicating that DHPMA has a greater preference for adding to itself (homopolymerization) than to NIPAm. mdpi.com
Block copolymers containing PHPMA segments can be synthesized using controlled radical polymerization techniques, which allow for the sequential addition of different monomer blocks. These materials are of interest for applications in nanotechnology and biomaterials due to their ability to self-assemble.
Examples of block copolymers synthesized using HPMA include:
Poly(stearyl methacrylate)-b-poly(this compound) (PSMA-PHPMA): These diblock copolymers can be prepared via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. whiterose.ac.uk
Poly(glycerol monomethacrylate)-b-poly(this compound) (PGMA-PHPMA): These copolymers are often used to form self-assembled hydrogels. researchgate.net
Polystyrene-b-poly(3-chloro-2-hydroxypropyl methacrylate): This block copolymer can be synthesized via Nitroxide-Mediated Polymerization (NMP), demonstrating the versatility of HPMA derivatives in controlled polymerization methods. rsc.org
Poly(ethylene glycol)-b-poly(this compound) (PEG-PHPMA): Synthesized via techniques like photoinitiated polymerization-induced self-assembly (photo-PISA), these copolymers are used to create nano-objects like vesicles. researchgate.net
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique used to synthesize well-defined polymers and copolymers of HPMA with controlled molecular weights and low polydispersity. whiterose.ac.ukresearchgate.net
The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the growth of polymer chains in a living manner. This control is crucial for the synthesis of complex architectures like block copolymers. In the RAFT dispersion polymerization of HPMA to form PSMA-PHPMA diblock copolymers, high monomer conversions (≥98%) can be achieved in as little as 70 minutes at 90°C, yielding polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.37). whiterose.ac.uk
A key application of RAFT with HPMA is in polymerization-induced self-assembly (PISA). In this one-pot process, a soluble polymer block (macro-CTA) is chain-extended with HPMA. As the PHPMA block grows, it becomes insoluble in the reaction medium, triggering self-assembly into various morphologies such as spheres, worms, or vesicles. whiterose.ac.ukresearchgate.net For example, PGMA-PHPMA block copolymers can be synthesized via in-situ RAFT PISA to form worm-like micelles that assemble into hydrogels. researchgate.net Similarly, the RAFT polymerization of N-(2-hydroxypropyl)methacrylamide (HPMAm), a closely related monomer, demonstrates pseudo-first-order kinetics, indicating a controlled polymerization process. nih.gov
The table below summarizes key findings from RAFT polymerization of HPMA and related monomers.
| Polymer System | Polymerization Technique | Key Findings | Reference |
| PSMA-PHPMA | RAFT Dispersion Polymerization | ≥98% conversion in 70 min; Mw/Mn ≤ 1.37; formation of spheres, worms, vesicles. | whiterose.ac.uk |
| PGMA-PHPMA | RAFT PISA | Forms worm-like micelles and self-assembled hydrogels. | researchgate.net |
| Poly(HPMAm) | RAFT Polymerization | Pseudo-first-order kinetics; well-defined polymer structures achieved. | nih.gov |
This table is generated based on data from cited research articles.
Atom Transfer Radical Polymerization (ATRP) for this compound Polymerization
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. wikipedia.orgsigmaaldrich.com This method has been successfully applied to the polymerization of this compound (HPMA), a functional monomer containing a hydroxyl group. acs.org The control afforded by ATRP is particularly valuable for creating complex structures like block copolymers. cmu.edu
The fundamental principle of ATRP involves a reversible equilibrium between active, propagating radical species and dormant species, typically an alkyl halide. wikipedia.org This equilibrium is mediated by a transition metal complex, most commonly based on copper, which acts as the catalyst. wikipedia.org For HPMA polymerization, key components of the ATRP system include the monomer, an initiator (usually an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper(I) bromide) and a ligand (e.g., 2,2′-bipyridyl). cmu.eduijpras.com
The choice of solvent is critical for the successful ATRP of hydroxy-functional methacrylates like HPMA. The polar hydroxyl group influences solubility and can interact with the catalyst complex. cmu.edu Studies have shown that HPMA can be effectively polymerized in methanol, achieving high conversion and low polydispersity (Mw/Mn = 1.09). acs.org Aqueous systems or water/methanol mixtures have also been used; while these can lead to faster polymerization rates, maintaining control to achieve low polydispersity can be more challenging. acs.org For instance, in a 50/50 water/methanol mixture, HPMA polymerization resulted in a relatively low polydispersity of 1.17. acs.org The success of ATRP in such protic media often depends on selecting ligands that stabilize the copper catalyst against disproportionation or hydrolysis. cmu.edu
The following table summarizes typical conditions and results for the ATRP of HPMA and the closely related 2-hydroxyethyl methacrylate (HEMA), illustrating the controlled nature of the polymerization.
| Monomer | Catalyst/Ligand | Initiator | Solvent | Temperature (°C) | Resulting Polydispersity (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| HPMA | Cu(I) complex | Not Specified | Methanol | 20 | 1.09 | acs.org |
| HPMA | Cu(I) complex | Not Specified | 50/50 Water/Methanol | 20 | 1.17 | acs.org |
| HEMA | CuCl/bpy | Alkyl bromide | Methyl ethyl ketone / 1-propanol | 50 | Low (unspecified value) | cmu.edu |
Polymerization Kinetics and Reaction Engineering
Influence of Monomer Structure on Polymerization Reactivity
The chemical structure of this compound is central to its polymerization behavior. It possesses two key functional groups: the methacrylate group and the secondary hydroxyl group. chemicalbook.com The methacrylate moiety contains a carbon-carbon double bond that is susceptible to attack by radicals, making it readily polymerizable via free-radical mechanisms. chemicalbook.comatamankimya.com This reactivity allows HPMA to form homopolymers and to be incorporated into copolymers with a wide range of other monomers, such as acrylates, styrene, and vinyl compounds. chemicalbook.comatamankimya.com
The presence of the hydroxyl (-OH) group significantly influences the properties of both the monomer and the resulting polymer. It imparts hydrophilicity and serves as a reactive handle for post-polymerization modification or, more commonly, for cross-linking reactions. chemicalbook.com While beneficial for the final polymer's properties, the labile proton of the hydroxyl group can complicate certain types of polymerization, such as anionic polymerization. cmu.edu However, it is well-tolerated in controlled radical polymerizations like ATRP, provided the reaction conditions are optimized. cmu.edu The radical polymerization of hydroxy-functional methacrylates is often a heterophase process, as the polymer formed can be insoluble in its own monomer, which can affect the reaction kinetics. researchgate.net Compared to its structural isomer 4-hydroxybutyl acrylate (B77674) (HBA), the resulting poly(this compound) (PHPMA) is more hydrophobic. researchgate.net
Real-time Monitoring of this compound Polymerization
Reaction engineering relies on the ability to monitor the polymerization process in real time to ensure control over the final polymer properties. americanlaboratory.com Several analytical techniques can be adapted for the online monitoring of methacrylate polymerizations. These methods track key parameters such as monomer conversion, molecular weight evolution, and viscosity. rsc.orgpcimag.com
Spectroscopic techniques are particularly powerful for this purpose. Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of the monomer by tracking the disappearance of the characteristic vibrational bands of the methacrylate C=C double bond as it is converted into a single bond in the polymer backbone. rsc.orgkeit.co.uk Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to follow the reaction progress and confirm the structure of the resulting polymer. rsc.orgnih.gov
Dielectric spectroscopy is another method used to track polymerization, as the conversion of small, polar monomer molecules into a much larger, less mobile polymer chain leads to significant changes in the dielectric properties of the reaction medium. rsc.org For more comprehensive analysis, integrated systems like the Automatic Continuous Online Monitoring of Polymerization (ACOMP) platform can be used. americanlaboratory.compcimag.com ACOMP continuously extracts a small sample from the reactor and measures multiple parameters simultaneously, such as monomer concentration (via UV/VIS spectroscopy), intrinsic viscosity, and weight-average molecular weight (via light scattering). americanlaboratory.compcimag.com
The following table outlines various techniques used for the real-time monitoring of polymerization reactions applicable to HPMA.
| Monitoring Technique | Parameter(s) Measured | Principle of Operation | Reference |
|---|---|---|---|
| FTIR/Raman Spectroscopy | Monomer Conversion, Reaction Rate | Measures the decrease in intensity of the C=C bond vibration of the methacrylate group. | rsc.orgacs.org |
| Dielectric Spectroscopy | Monomer Conversion, Reaction Progress | Tracks changes in capacitance and conductance as monomer is converted to polymer. | rsc.org |
| NMR Spectroscopy | Monomer Conversion, Polymer Structure | Monitors the disappearance of monomer signals and the appearance of polymer signals. | rsc.org |
| ACOMP System | Monomer Concentration, Molecular Weight, Intrinsic Viscosity | Integrated system using UV/VIS, light scattering, and viscometry on a continuously extracted sample stream. | americanlaboratory.compcimag.com |
Cross-linking of this compound Polymers
Polymers derived from this compound can be transformed from linear, soluble chains into insoluble, three-dimensional networks through cross-linking. nih.gov This process significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. nih.gov The hydroxyl group present on each repeating unit of the PHPMA chain is the primary site available for initiating cross-linking reactions. chemicalbook.com
A common method to create a cross-linked network is to copolymerize HPMA with a small amount of a bifunctional or multifunctional monomer, known as a cross-linking agent. mdpi.com This agent has two or more polymerizable groups (e.g., methacrylate groups) that can be incorporated into two different growing polymer chains, thus forming a covalent bridge between them. mdpi.com
A widely used cross-linking agent for methacrylate-based systems is ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.govnih.gov During the polymerization of HPMA in the presence of EGDMA, the EGDMA molecules become part of the polymer backbone, creating a durable network structure. nih.gov The density of these cross-links, which can be controlled by adjusting the concentration of the cross-linking agent, dictates the final properties of the material. nih.gov For example, increasing the cross-linker concentration in poly(2-hydroxyethyl methacrylate) networks leads to a decrease in the material's ability to swell in water and an increase in its glass transition temperature (Tg). nih.gov Another example is N,N′-bis(acryloyl)cystamine (BAC), a cross-linker containing a disulfide bond, which can be used to create biodegradable nanogels that degrade under specific reducing conditions. mdpi.com
The impact of cross-linker concentration on the properties of a hydrogel based on the similar monomer HEMA is detailed in the table below.
| Base Monomer | Cross-linking Agent | Cross-linker Concentration (mol %) | Swelling in ACSF* at 37°C (% w/w) | Glass Transition Temp (Tg) (°C) | Reference |
|---|---|---|---|---|---|
| HEMA | EGDMA | 8 | 32 | 145 | nih.gov |
| HEMA | EGDMA | 12 | Not Specified | Not Specified | nih.gov |
| HEMA | EGDMA | 16 | 18 | 159 | nih.gov |
*ACSF: Artificial Cerebrospinal Fluid
Advanced Polymeric Materials Derived from 2 Hydroxypropyl Methacrylate
Hydrogel Formulations and their Characteristics
Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large volumes of water without dissolving. The inclusion of HPMA enhances the hydrophilicity and biocompatibility of these materials, making them suitable for a range of applications.
The synthesis of poly(2-Hydroxypropyl methacrylate) (pHPMA) hydrogels is typically achieved through free-radical polymerization of the HPMA monomer in an aqueous solution. This process requires a crosslinking agent to form the three-dimensional network. Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a commonly used crosslinker, which copolymerizes with HPMA to create covalent bonds between polymer chains. The polymerization is initiated by thermal initiators, such as potassium persulfate (KPS), or photoinitiators.
The swelling behavior of a hydrogel is a critical characteristic, defined by its equilibrium water content (EWC). This property is governed by the balance between the osmotic force driving water into the hydrophilic network and the elastic retractive force of the crosslinked polymer chains. The density of crosslinks is a key determinant of swelling; a higher concentration of the crosslinking agent results in a more tightly linked network, which restricts the uptake of water and leads to a lower EWC. The hydrophilic nature of the pendant hydroxyl groups on the pHPMA chains is crucial for water absorption, drawing fluid into the network until equilibrium is reached.
Table 1: Representative Components for the Synthesis of a pHPMA Hydrogel This table presents an illustrative formulation based on common practices for methacrylate (B99206) hydrogel synthesis.
| Component | Function | Example Concentration |
| This compound (HPMA) | Monomer | 80-95 mol% |
| Ethylene glycol dimethacrylate (EGDMA) | Crosslinking Agent | 1-5 mol% |
| Potassium persulfate (KPS) | Initiator | 0.5-2 wt% of monomer |
| Water | Solvent | Varies to control solids content |
Stimuli-responsive, or "smart," hydrogels can undergo significant changes in their properties, such as swelling volume, in response to external environmental triggers like temperature or pH. nih.gov HPMA can be copolymerized with functional monomers to impart these responsive properties.
Temperature-Responsive Hydrogels: By copolymerizing HPMA with a thermo-sensitive monomer like N-isopropylacrylamide (NIPA), hydrogels that exhibit a lower critical solution temperature (LCST) can be created. researchgate.net Below the LCST, the hydrogel is swollen with water. As the temperature increases above the LCST, the polymer network undergoes a phase transition, becoming more hydrophobic. This change causes the hydrogel to deswell and expel the absorbed water. researchgate.net Differential Scanning Calorimetry (DSC) is used to characterize these thermal transitions. Research on poly(NIPA/HPMA) hydrogels has shown that the inclusion of HPMA, a hydrophilic comonomer, can modulate the thermal properties of the resulting network. researchgate.net
Table 2: Thermal Characteristics of p(NIPA/HPMA) Xerogels with Varying Crosslinker Content (Data adapted from research on p(NIPA/HPMA) copolymers) researchgate.net
| Crosslinker (EGDMA) Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| 1 | 134.4 | 153.9 / 157.0 |
| 2 | 133.0 | 156.5 / 160.7 |
| 3 | 137.9 | 156.1 / 159.4 |
pH-Responsive Hydrogels: To create pH-sensitive hydrogels, HPMA can be copolymerized with monomers containing ionizable functional groups, such as acrylic acid (AA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). acs.orgmdpi.com In such hydrogels, the swelling behavior becomes dependent on the pH of the surrounding medium. For copolymers containing acidic groups (like AA), the hydrogel will swell significantly at high pH values (above the pKa of the acidic group) due to the deprotonation of the acid groups, leading to electrostatic repulsion between the resulting negative charges and increased water uptake. tandfonline.com Conversely, hydrogels with basic groups (like DMAEMA) swell at low pH values as the amine groups become protonated, creating positive charges that repel each other. acs.org This reversible, pH-dependent swelling allows for the controlled behavior of the hydrogel in different pH environments. nih.gov
Standard hydrogels have a microporous structure with mesh sizes on the nanometer scale, which can limit the diffusion of large molecules and the infiltration of cells. To overcome this, macroporous (pore sizes >50 nm) and superporous (pore sizes in the hundreds of micrometers) structures can be engineered. proquest.com These interconnected pores facilitate rapid swelling and transport within the gel matrix. sarpublication.com
Several techniques used for creating porous poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels are directly applicable to pHPMA. nih.govmdpi.comresearchgate.net
Porogen Leaching: This method involves polymerizing the monomer mixture in the presence of a porogen—a solid, water-soluble agent like sodium chloride or sugar crystals. researchgate.net After polymerization, the resulting solid composite is washed with water, dissolving and leaching out the porogen to leave behind a network of large, interconnected pores. researchgate.net
Phase Separation: Porosity can also be induced by causing the polymer to phase-separate during polymerization. This can be achieved by including a non-solvent (or poor solvent) in the polymerization mixture. As the polymer chains grow, they become insoluble in the solvent mixture and aggregate, forming a polymer-rich phase and a solvent-rich phase. The solvent-rich phase is later removed, creating pores in the final structure. nih.gov The use of a salt solution, such as NaCl, during polymerization can enhance this phase separation process, leading to the formation of macroporous hydrogels with controlled morphology. nih.gov
Nanomaterials and Nanoparticles from this compound
HPMA is a valuable component in the synthesis of advanced nanomaterials, particularly through the self-assembly of block copolymers. These materials can form various nanostructures, such as micelles, worms, and vesicles.
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. researchgate.net When a block copolymer containing a hydrophilic pHPMA block and a hydrophobic block is placed in a selective solvent (typically water), it will spontaneously self-assemble to minimize unfavorable interactions between the hydrophobic block and the aqueous environment. youtube.com This process, known as polymerization-induced self-assembly (PISA), is a highly efficient method for producing nanoparticles with controlled morphologies. nih.gov
The final morphology of the self-assembled nanostructures is primarily determined by the relative lengths of the hydrophilic and hydrophobic blocks. researchgate.net
Spherical Micelles: When the hydrophilic pHPMA block is significantly longer than the hydrophobic block, spherical micelles are typically formed. These consist of a dense, hydrophobic core surrounded by a stabilizing corona of hydrophilic pHPMA chains.
Worms (Cylindrical Micelles): As the length of the hydrophobic block increases relative to the hydrophilic block, a transition from spheres to cylindrical or "worm-like" micelles can occur.
Vesicles (Polymersomes): With a further increase in the hydrophobic block length, the block copolymer can assemble into vesicles, which are hollow spheres with a bilayer membrane enclosing an aqueous core.
A well-studied example involves the aqueous dispersion polymerization of HPMA using a hydrophilic macro-chain transfer agent, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), to form PMPC-b-pHPMA diblock copolymers. In this system, the growing pHPMA block becomes the hydrophobic component, driving the in-situ self-assembly into spheres, worms, or vesicles depending on the target degree of polymerization of the pHPMA block.
The precise morphology and size of nanoparticles derived from HPMA are critical for their function and are determined using a suite of advanced characterization techniques.
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the confirmation of their morphology (e.g., spheres, worms, vesicles) and measurement of their dimensions. rsc.org Cryo-TEM, where samples are flash-frozen, is often used to observe the structures in their native, hydrated state. rsc.org
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter (Dh) of the nanoparticles in solution and to assess the particle size distribution (polydispersity index, PDI). researchgate.net It provides information on the effective size of the particle, including the solvated corona.
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for obtaining detailed structural information about the nanoparticles, including the core radius, corona thickness, and aggregation number (the number of polymer chains per nanoparticle). rsc.org
Electrophoretic Light Scattering (ELS): ELS is used to determine the zeta potential of the nanoparticles, which provides a measure of their surface charge and is an indicator of colloidal stability. nih.gov
Research on nanoparticles formed from poly[N-(2-hydroxypropyl)methacrylamide]-b-poly[2-(diisopropylamino)ethyl methacrylate] (PHPMA-b-PDPA) provides a detailed example of such characterization. rsc.org
Table 3: Characterization Data for PHPMA-b-PDPA Nanoparticles (Data adapted from research on PHPMA-b-PDPA nanoparticles at pH 7.4) rsc.org
| Characterization Technique | Parameter | Measured Value |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Dh) | 46 nm |
| Static Light Scattering (SLS) | Radius of Gyration (Rg) | 24 nm |
| SLS / DLS | Rg/RH Ratio | ~1.0 |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Morphology | Spherical |
| Small-Angle X-ray Scattering (SAXS) | Particle Radius (R) | ~23 nm |
The ratio of the radius of gyration to the hydrodynamic radius (Rg/RH) gives insight into the internal structure of the particle; a value of ~1.0, as observed in this study, is consistent with a core-shell spherical structure. rsc.org
High-Performance and Specialty Polymers
Polymers derived from this compound (HPMA) have garnered significant attention for their use in creating high-performance and specialty materials. The inherent properties of poly(this compound) (pHPMA), such as its hydrophilicity, biocompatibility, and the presence of a reactive hydroxyl group, make it an ideal building block for sophisticated polymer architectures. taskcm.com These advanced materials are designed to exhibit specific, controllable, and often unique functionalities, leading to their application in cutting-edge fields.
Smart Materials and Self-Healing Polymers based on this compound
"Smart" or "intelligent" polymers are materials that can respond to small changes in their external environment with a significant, often reversible, change in their properties. researchgate.net HPMA is a valuable monomer for creating such materials, particularly stimuli-responsive hydrogels. nih.govnih.gov These hydrogels can change their swelling behavior, network structure, or other properties in response to triggers like pH and temperature. nih.govoulu.fi
The incorporation of ionizable pendant groups into the polymer backbone can impart pH-responsive behavior. nih.gov For example, copolymerizing HPMA with acidic or basic monomers results in hydrogels that swell or de-swell at specific pH values, a property useful for targeted drug delivery systems. oulu.fi Similarly, thermo-responsive polymers can be created, which undergo a volume-phase transition at a specific temperature, enabling applications such as temperature-triggered release mechanisms. nih.govnih.gov
Self-healing polymers represent another class of advanced materials, designed to autonomously repair damage and extend their operational lifespan. researchgate.netnih.gov The concept is inspired by the regenerative capabilities of biological systems. nih.gov Intrinsic self-healing mechanisms are based on the inherent ability of the polymer to reform bonds after damage, often through reversible chemical reactions or supramolecular interactions. nih.govkinampark.com
One prominent strategy for imparting self-healing capabilities to HPMA-based polymers is through the use of dynamic covalent bonds, such as those formed in Diels-Alder reactions. nih.govmdpi.com In one approach, HPMA is used as an end-capping agent in the synthesis of urethane (B1682113) acrylate (B77674) prepolymers. These prepolymers can incorporate functional groups that participate in reversible Diels-Alder reactions, allowing the material to be "mended" by applying a stimulus like heat, which reverses the reaction and allows the bonds to reform upon cooling, thus healing the crack. mdpi.comresearchgate.net
Table 1: Examples of Stimuli-Responsive Systems Based on HPMA Copolymers
| Stimulus | Co-monomer / Functional Group | Resulting Behavior | Potential Application |
| pH | Methacrylic Acid | Swelling/deswelling in response to pH changes nih.govoulu.fi | Colon-specific drug delivery oulu.fi |
| Temperature | N-isopropylacrylamide (NIPAAm) | Volume phase transition at a lower critical solution temperature (LCST) nih.gov | Temperature-controlled release, smart membranes nih.govmdpi.com |
| Enzymes | Glycyl-glycyl-phenylalanyl-glycyl (GFLG) peptide sequence | Cleavage of peptide linkers by specific enzymes (e.g., cathepsin B) nih.gov | Targeted drug release in tumor environments nih.govnih.gov |
Poly(this compound) in Sophisticated Membranes
The unique properties of pHPMA make it a suitable material for the fabrication of advanced membranes for a variety of applications, including microfiltration and controlled substance release. researchgate.net HPMA-based hydrogels can be coated onto porous supports to create composite membranes that exhibit stimuli-responsive behavior. mdpi.com
These "smart" membranes can alter their permeability in response to external signals, such as temperature or pH. nih.govtd.org For instance, a membrane coated with a thermo-responsive pHPMA copolymer can have its pore size modulated by changing the temperature. Below a certain temperature, the polymer is swollen and hydrated, restricting flow through the pores. Above this temperature, the polymer collapses and dehydrates, opening the pores and increasing permeability. nih.gov This functionality is particularly useful for creating self-cleaning membranes, where a temperature change can trigger the release of foulants. nih.gov
In the field of separation science, pHPMA-based affinity membranes are being explored. These membranes are modified to include specific ligands that can bind to target molecules. This approach has been investigated for biomedical applications, such as the removal of specific antibodies from blood plasma. For example, membranes based on the closely related poly(hydroxyethyl methacrylate) (pHEMA) have been functionalized with DNA to capture anti-dsDNA antibodies, which are implicated in autoimmune diseases. researchgate.net The high hydrophilicity and biocompatibility of pHPMA make it an excellent candidate for similar sophisticated, biocompatible separation systems.
Table 2: Research Findings on HPMA-Based Advanced Membranes
| Membrane Type | Key Feature | Mechanism of Action | Investigated Application |
| Thermo-responsive Composite Membrane | Temperature-controlled permeability | A thermo-responsive HPMA copolymer hydrogel coated on a porous support swells or collapses with temperature changes, altering pore size. nih.govmdpi.com | On-demand filtration, self-cleaning surfaces nih.gov |
| pH-Responsive Membrane | pH-dependent permeation | Copolymerization with ionizable monomers allows the membrane's hydrogel layer to swell or shrink based on the pH of the surrounding medium. nih.govoulu.fi | Controlled loading and release of drugs and other chemical substances oulu.firesearchgate.net |
| Affinity Membrane | Selective binding of target molecules | The pHPMA membrane surface is functionalized with ligands (e.g., peptides, DNA) that have a high affinity for specific biomolecules. researchgate.netresearchgate.net | Bioseparations, removal of pathogenic substances from biological fluids researchgate.net |
Biomedical Applications of 2 Hydroxypropyl Methacrylate and Its Polymers
Drug Delivery Systems
The unique properties of 2-Hydroxypropyl methacrylate (B99206) (HPMA) make it a highly promising monomer for the development of sophisticated drug delivery systems. chemicalbook.com Polymers derived from HPMA can enhance the solubility and stability of conjugated drugs, improve their pharmacokinetics, and reduce side effects. nih.govnih.gov The versatility of HPMA copolymers allows for their use in delivering a wide array of therapeutic agents, including anti-inflammatory drugs, antibiotics, and anticancer agents. nih.govnih.gov
HPMA copolymers function as high-molecular-weight carriers that can significantly alter the biodistribution of attached drugs. nih.gov By conjugating a therapeutic agent to the polymer backbone, often via a biodegradable spacer, the drug's circulation time is extended, and renal clearance is circumvented. nih.govnih.gov This leads to passive accumulation in solid tumors through the enhanced permeability and retention (EPR) effect. nih.gov
The release of the drug from the HPMA carrier is governed by the nature of the linker. For instance, researchers have utilized pH-sensitive hydrazone bonds to conjugate drugs like doxorubicin (B1662922) (Dox). nih.gov In the acidic environment of tumors, this bond is cleaved, triggering the release of the active drug. A study comparing HPMA-Dox conjugates prepared via different polymerization methods found that those with a lower dispersity (a measure of the uniformity of polymer chain lengths) showed different release profiles, highlighting the importance of controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) in tuning release kinetics. nih.gov
A comparative study investigated the release dynamics of Naproxen, a poorly water-soluble anti-inflammatory drug, from both poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(2-hydroxypropyl methacrylate) (pHPMA) composites. nih.gov The release was found to be dependent on the drug loading percentage and the pH of the medium, with the diffusion of the drug through the polymer matrices following a Fickian model. nih.gov Results indicated that a lower mass percentage of Naproxen in the composite led to better release. nih.gov
Table 1: Research Findings on HPMA-based Polymeric Drug Carriers
| Polymer System | Therapeutic Agent | Key Finding |
|---|---|---|
| pHPMA conjugate | Doxorubicin (Dox) | Conjugates with low dispersity (Ð = 1.13) prepared via RAFT polymerization showed potential for controlled, pH-sensitive drug release. nih.gov |
| pHPMA composite | Naproxen (NPX) | Drug release follows a Fickian diffusion model and is more efficient at lower drug loading percentages. pHPMA improved NPX solubility. nih.gov |
The hydrophilic nature of HPMA polymers makes them ideal for forming hydrogels, which are three-dimensional, water-swollen polymer networks. chemicalbook.compolysciences.com These hydrogels can encapsulate therapeutic agents, protecting them from degradation and controlling their release. chemicalbook.comnih.gov The release mechanism from HPMA-based hydrogels is influenced by both drug diffusion and the degradation of the hydrogel matrix itself. nih.gov
Research has shown that the release kinetics can be tailored based on the properties of the encapsulated drug. nih.gov For instance, hydrophilic drugs like doxorubicin and vinblastine are released from HPMA hydrogels primarily through diffusion, with a partial contribution from hydrogel degradation. nih.gov In contrast, the release of hydrophobic drugs, such as cyclosporine A, is more closely tied to the degradation rate of the hydrogel, resulting in a slower release profile. nih.gov This tunability allows for the creation of delivery systems that can release drugs over extended periods. nih.gov The high water content of hydrogels provides a suitable environment for bioactive molecules and their porous structure can be engineered to control the diffusion of encapsulated agents. nih.govmdpi.com
HPMA copolymers have been extensively studied as carriers for targeted cancer therapy. nih.govchemicalbook.com Their ability to accumulate in tumor tissue via the EPR effect provides a form of passive targeting. nih.gov Active targeting can be achieved by attaching specific ligands, such as antibodies or peptides, to the polymer that recognize and bind to receptors overexpressed on cancer cells. nih.gov This dual targeting strategy enhances drug concentration at the tumor site, thereby increasing therapeutic efficacy and minimizing systemic toxicity. nih.govnih.gov
One study detailed the development of a combination therapy using HPMA copolymers to deliver both a PI3K/mTOR inhibitor (GDC-0980) and the chemotherapy drug docetaxel for prostate cancer. uni.lu In another approach, a copolymer of poly(2-(dimethylamino) ethyl methacrylate)-b-poly (hydroxy propyl methacrylate) was used to encapsulate either doxorubicin or a MCL-1 CRISPR/Cas9 plasmid. bohrium.com To achieve site-specific targeting for non-small cell lung cancer, the AS1411 aptamer, which targets nucleolin receptors, was attached to the surface of these nanoparticles. The targeted combination therapy demonstrated enhanced cellular uptake and significantly higher cytotoxicity in cancer cells compared to non-targeted nanoparticles or individual treatments. bohrium.com
Furthermore, modification of HPMA polymers with molecules like fucose has been shown to enable the formation of thermoresponsive nanoparticles. rsc.org These nanoparticles can be designed for targeted cell-binding, offering a promising strategy for treating diseases like pancreatic cancer. rsc.org
Injectable hydrogels can act as local depots for the sustained release of therapeutic agents, which is advantageous for long-term treatment and improving patient compliance. rsc.orgnih.govpharmtech.com These systems are typically injected as a liquid solution that undergoes a sol-gel transition in the body to form a stable, drug-loaded depot. d-nb.info
Researchers have developed a self-healing material from poly(this compound) that can serve as an injectable vehicle and depot. rsc.org This depot can localize thermoresponsive, fucose-modified HPMA nanoparticles containing doxorubicin. Following injection, the depot permits the controlled and sustained release of the drug from the nanoparticles, combining localization with targeted delivery. rsc.org Such injectable systems hold promise for delivering immunomodulatory agents, chemotherapy drugs, and other therapeutics directly to a target site, such as a tumor, thereby enhancing local efficacy and reducing systemic side effects. nih.gov
Tissue Engineering and Regenerative Medicine
Polymers of this compound are utilized in tissue engineering and regenerative medicine for their ability to form scaffolds that support cell growth and tissue formation. polysciences.com The properties of these polymers, such as their hydrophilicity and potential for functionalization, make them suitable for creating environments that mimic the natural extracellular matrix (ECM). nih.gov
In tissue engineering, a scaffold's primary role is to provide mechanical support and a template for cells to attach, proliferate, and differentiate, ultimately forming new tissue. nih.govnih.gov The design of scaffolds using HPMA-related polymers focuses on creating a porous, interconnected structure that allows for nutrient and waste exchange. rsc.orgresearchgate.net
While much of the foundational work has been done with the closely related poly(2-hydroxyethyl methacrylate) (pHEMA), the principles are applicable to pHPMA. nih.govacs.org Scaffolds can be fabricated using techniques like porogen leaching, where salt crystals are used to create pores within the polymerizing hydrogel. researchgate.netmdpi.com Another method is cryogelation, which involves freezing the polymer solution to form ice crystals that, upon thawing, leave behind an interconnected macroporous structure. nih.gov
One study described the preparation of a biodegradable 3D hydrogel from hydroxypropyl cellulose modified with methacrylic anhydride (HPC-MA). rsc.org By taking advantage of the temperature-responsive phase separation of the material, scaffolds with pore sizes ranging from 30 to 300 μm and a high interconnected porosity of approximately 90% were created. rsc.org These scaffolds showed high water retention and were found to be biocompatible with human adipose-derived stem cells, which successfully differentiated into fat cells within the scaffold, demonstrating its potential for adipose tissue engineering. rsc.org
Table 2: Properties of HPC-MA Scaffolds for Adipose Tissue Engineering rsc.org
| HPC-MA Concentration | Swelling Ratio | Storage Modulus (kPa) | Pore Size Range (μm) | Interconnected Porosity |
|---|---|---|---|---|
| 10 wt% | 35.83 | 0.75 | 30 - 300 | ~90% |
| 15 wt% | Not specified | 2.10 (approx.) | 30 - 300 | ~90% |
The mechanical properties, such as the storage modulus, and the swelling ratio of these scaffolds can be tuned by altering the polymer concentration, which is crucial for matching the characteristics of the target tissue. rsc.org
Hydrogel Scaffolds for Cell Growth and Mimicking Extracellular Matrix
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids, making them excellent candidates for biomedical applications due to their similarity to natural living tissue. cas.cz Poly(2-hydroxyethyl methacrylate) (pHEMA), a polymer closely related to poly(this compound), is a versatile material for creating these scaffolds. semanticscholar.org The porous structure of these hydrogels is crucial for their function in tissue engineering, as it facilitates nutrient transport and waste removal, and provides space for cell growth and tissue formation. researchgate.net
Researchers have developed methods to create macroporous hydrogels with dual porosity from 2-hydroxyethyl methacrylate. researchgate.net These scaffolds have been shown to promote cell adhesion, growth, and proliferation not only on the surface but also within the bulk of the gel. researchgate.net The ability to tailor the porous structure of these hydrogels allows for the creation of environments that mimic the native extracellular matrix (ECM). semanticscholar.org Synthetic hydrogels can be engineered to replicate the mechanical and biological cues of the ECM, influencing cell behavior and function. nih.gov For instance, the incorporation of specific peptides, such as the Arg-Gly-Asp-Ser (RGDS) sequence, into pHEMA-based scaffolds enhances cell adhesion and vitality, which is particularly beneficial for creating 3D in vitro models for diseases like leukemia. proquest.com
The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be tuned to match those of specific tissues, which is a key factor in guiding cell differentiation and tissue development. cas.czresearchgate.net This tunability, combined with their high water content and biocompatibility, makes this compound and its analogs promising materials for creating scaffolds that effectively support cell growth and mimic the complex environment of the extracellular matrix. cas.cznih.gov
| Property | Description | Significance in Cell Growth and ECM Mimicry |
| High Water Content | Hydrogels can absorb and retain large amounts of water, creating a hydrated environment. | Mimics the natural environment of cells in tissues, facilitating nutrient and waste transport. cas.cz |
| Porosity | The interconnected network of pores within the hydrogel. | Allows for cell infiltration, proliferation, and tissue ingrowth. Provides a large surface area for cell attachment. researchgate.netresearchgate.net |
| Biocompatibility | The ability of the material to perform with an appropriate host response in a specific application. | Minimizes inflammation and immune reactions, ensuring the viability of cultured cells. proquest.comnih.gov |
| Tunable Mechanical Properties | The stiffness and elasticity of the hydrogel can be controlled during synthesis. | Allows for the creation of scaffolds that match the mechanical cues of the target tissue, influencing cell behavior and differentiation. cas.czresearchgate.net |
| Biofunctionalization | The ability to incorporate bioactive molecules, such as adhesion peptides (e.g., RGD), into the hydrogel structure. | Enhances cell attachment, spreading, and signaling, creating a more physiologically relevant microenvironment. proquest.com |
Neural Tissue Engineering Applications of Poly(2-Hydroxyethyl Methacrylate) Analogs
Poly(2-hydroxyethyl methacrylate) (pHEMA), an analog of poly(this compound), has been investigated for its potential in neural tissue engineering, particularly for nerve regeneration after injury. nih.govutoronto.ca One promising strategy involves the creation of pHEMA hydrogel scaffolds with longitudinally oriented channels. nih.govutoronto.ca These channels are designed to guide the extension of axons and the invasion of cells, which is crucial for bridging gaps in injured nerve tissue. nih.govutoronto.ca
A method has been developed to fabricate these channeled scaffolds by embedding polycaprolactone (PCL) fibers within a pHEMA gel. nih.gov The PCL fibers are subsequently dissolved, leaving behind a network of channels. nih.gov The diameter and number of these channels can be controlled by regulating the size and quantity of the PCL fibers used. nih.gov This fabrication process is both straightforward and reproducible, allowing for the creation of scaffolds with tailored architectures. nih.govutoronto.ca
Research has demonstrated the fabrication of both small and large channel scaffolds with distinct properties. nih.gov The physical characteristics of these scaffolds, such as their equilibrium water content (EWC), porosity, and compressive modulus, have been thoroughly characterized. nih.gov These properties are critical as they influence the diffusion of nutrients and the mechanical support provided to the regenerating neural tissue. The soft and flexible nature of pHEMA hydrogels makes them physically similar to soft tissue, which is an attractive feature for biomedical engineering applications. utoronto.ca
| Scaffold Type | Average Number of Channels | Predominant Channel Diameter Range (μm) | Equilibrium Water Content (%) | Porosity (%) | Compressive Modulus (kPa) |
| Small Channel | 142 ± 7 | 100-200 | 55.0 ± 1.2 | 35 ± 1 | 191 ± 7 |
| Large Channel | 37 ± 1 | 300-400 | 56.2 ± 2.9 | 40 ± 1 | 182 ± 4 |
These pHEMA-based scaffolds can be incorporated into nerve guidance tubes as part of an entubulation repair strategy, offering a potential therapeutic approach for injuries to the spinal cord and peripheral nerves. nih.govutoronto.ca
Bone Tissue Engineering with this compound-based Hydrogels
Hydrogels based on this compound and its analog, 2-hydroxyethyl methacrylate (HEMA), are being explored for applications in bone tissue engineering due to their biocompatibility and structural similarity to the extracellular matrix (ECM). nih.govnih.gov These hydrogels can provide a supportive environment for cell adhesion, proliferation, and differentiation, which are essential processes for bone regeneration. nih.gov
One of the challenges with using hydrogels for bone repair is that they often lack the mechanical strength of native bone. scispace.com To address this, researchers have developed composite hydrogels that incorporate inorganic materials to enhance their mechanical properties and osteoinductivity. nih.govscispace.com For instance, the inclusion of nanohydroxyapatite (nHAp), a mineral component of bone, into poly(2-hydroxyethyl methacrylate) (PHEMA) scaffolds has been shown to improve their suitability for bone tissue engineering. nih.gov
Magnetic nanoparticles, such as maghemite (γ-Fe2O3), have also been incorporated into superporous PHEMA scaffolds. nih.gov These magnetic scaffolds have demonstrated improved cell adhesion, which is a critical step in tissue regeneration. nih.gov The interconnected porous structure of these scaffolds is vital for cell invasion and vascularization, allowing for the transport of nutrients and oxygen to the cells within the scaffold. nih.gov
While PHEMA-based hydrogels themselves may exhibit modest cell adhesion, modifications with bioactive molecules or the incorporation of inorganic fillers can significantly enhance their performance. scispace.comnih.gov The combination of a synthetic polymer like PHEMA with natural polymers and ceramic components can create a synergistic effect, influencing the physicochemical properties, mechanical behavior, and biological interactions of the scaffold. nih.gov
| Hydrogel System | Key Features | Potential for Bone Tissue Engineering |
| PHEMA-Gelatin-nHAp Composites | Combination of synthetic and natural polymers with a ceramic filler. nih.gov | Aims to provide both biocompatibility from gelatin and osteoconductivity from nHAp. nih.gov |
| Magnetic Superporous PHEMA Scaffolds | Incorporation of maghemite (γ-Fe2O3) nanoparticles. nih.gov | Enhanced cell adhesion and potential for magnetic field-stimulated tissue regeneration. nih.gov |
| PHEMA Modified with Alkaline Phosphatase | Covalent attachment of an enzyme involved in bone mineralization. scispace.com | Biomimetic approach to promote mineral deposition within the hydrogel. scispace.com |
Stem Cell Applications with 2-Hydroxypropyl Methacrylamide-based Cryogels
N-(2-hydroxypropyl) methacrylamide (HPMA), a close analog of this compound, has been utilized to create macroporous cryogel scaffolds for stem cell applications. cas.cznih.gov Cryogels are a type of hydrogel formed at sub-zero temperatures, resulting in a unique interconnected porous structure that is beneficial for cell culture. researchgate.netmdpi.com These scaffolds have been found to be non-toxic and supportive of human adipose-derived stem cell viability. cas.cznih.gov
A significant challenge in designing scaffolds for stem cell applications is to create an environment that not only supports cell survival but also directs their behavior, such as attachment, spreading, and proliferation. cas.cznih.gov To achieve this, HPMA cryogels have been enhanced through copolymerization with peptides that provide biomimetic adhesion sites. cas.cznih.gov Specifically, the incorporation of the RGDS (Arginine-Glycine-Aspartic Acid-Serine) peptide sequence has been shown to positively influence the attachment and morphology of human adipose-derived stem cells. cas.cz
The mechanical properties of these cryogels, such as their stiffness, can be tailored by adjusting the composition of the initial reaction mixture, although in some studies, variations in crosslinker concentration did not significantly affect hydrogel elasticity. cas.cz The soft consistency and high water absorption capacity of these hydrogels allow them to closely simulate natural living tissue. cas.cz
| Scaffold Modification | Effect on Human Adipose-Derived Stem Cells |
| Unmodified HPMA Cryogel | Cells formed clusters without attaching to the material. researchgate.net |
| RGDS-Enriched HPMA Cryogel | Supported cell attachment, spreading, and proliferation. cas.cznih.gov |
The research indicates that RGDS-enriched HPMA cryogels are promising candidates for various stem cell applications, providing a suitable three-dimensional environment for cell cultivation and tissue engineering. nih.govmdpi.com
Dental Materials Research
Experimental Dental Composites with this compound
In the field of restorative dentistry, resin-based composites are widely used materials. mdpi.com The performance of these composites is largely dependent on the composition of their organic matrix and inorganic fillers. mdpi.com Research has been conducted on incorporating novel monomers into the resin matrix to enhance the properties of dental composites.
One such area of investigation involves the use of derivatives of this compound. For instance, eugenyl-2-hydroxypropyl methacrylate (EgGMA), a monomer synthesized from eugenol, has been incorporated into experimental dental composites. mdpi.com The aim of these studies is to evaluate the impact of the new monomer on properties such as the degree of photopolymerization and cytotoxicity. mdpi.com
In one study, experimental composites were prepared with a resin matrix composed of bisphenol A-glycidyl methacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), and reinforced with silanized hydroxyapatite (HA) and zirconium oxide (ZrO2) fillers. mdpi.comresearchgate.net Varying amounts of the EgGMA monomer were used to replace a portion of the resin matrix. mdpi.com The composition of these experimental composites is detailed in the table below.
| Composite Name | Resin Matrix Replacement with EgGMA (%) | Resin Matrix (wt%) | Filler (wt%) |
| TBEg0 | 0.0 | 35 | 65 |
| TBEg2.5 | 2.5 | 35 | 65 |
| TBEg5 | 5.0 | 35 | 65 |
Adhesion Properties and Hydrolytic Stability in Dental Adhesives
The long-term success of dental restorations is highly dependent on the durability of the adhesive bond between the restorative material and the tooth structure. researchgate.net Dental adhesives are complex formulations that often contain various monomers to achieve the desired properties of adhesion and stability. nih.gov One of the key challenges is the hydrolytic degradation of the adhesive interface over time, which can lead to restoration failure. researchgate.netnih.gov
Monomers with hydroxyl groups, such as 2-hydroxyethyl methacrylate (HEMA), a close analog of this compound, are commonly included in dental adhesive formulations. scienceopen.com HEMA is a hydrophilic monomer that improves the wettability and diffusion of the adhesive into the demineralized dentin structure, which is crucial for establishing a strong micromechanical bond. scienceopen.com However, the hydrophilicity of HEMA can also attract water into the adhesive interface, making it more susceptible to hydrolytic degradation. scienceopen.com
The stability of the monomers within the adhesive is critical. Conventional methacrylate monomers can undergo hydrolysis, especially under the acidic conditions present in self-etching adhesives. nih.gov This degradation can compromise the integrity of the adhesive layer and weaken the bond to the tooth. nih.gov Research has focused on developing more hydrolytically stable monomers to improve the longevity of dental adhesives. nih.gov
| Monomer | Role in Dental Adhesives | Impact on Adhesion and Stability |
| 2-Hydroxyethyl methacrylate (HEMA) | Improves wettability and diffusion into dentin. scienceopen.com | Promotes micromechanical bonding but can increase water sorption and susceptibility to hydrolytic degradation. scienceopen.com |
| Bisphenol A-glycidyl methacrylate (BisGMA) | A common crosslinking monomer that provides mechanical strength. nih.gov | Its hydrophobicity can reduce water sorption, but its concentration affects the overall properties of the adhesive. nih.gov |
| 10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) | An acidic functional monomer that can chemically bond to hydroxyapatite in tooth structure. scienceopen.com | Creates a stable, hydrolysis-resistant chemical bond, enhancing the durability of the adhesive interface. scienceopen.com |
The development of new adhesive formulations with improved hydrolytic stability is an active area of research, with the goal of creating more durable and long-lasting dental restorations. nih.govnih.gov
Ophthalmic Applications
The use of polymers in ophthalmology has revolutionized vision correction and the treatment of eye diseases. Among the various materials, hydrogels based on methacrylate chemistry have become cornerstones in the development of soft contact lenses and other ocular devices. These materials offer a unique combination of optical clarity, biocompatibility, and permeability to oxygen and water, which are critical for maintaining corneal health. While poly(2-hydroxyethyl methacrylate) (pHEMA) has historically dominated the field, ongoing research explores related monomers, including this compound (2-HPMA), to further enhance the properties of ophthalmic biomaterials.
The journey of soft contact lenses began with the pioneering work on poly(2-hydroxyethyl methacrylate) (pHEMA). nih.govmdpi.com This polymer forms a hydrogel in water, creating a soft, flexible material that is biocompatible with the ocular surface. nih.gov The success of pHEMA established a foundation for the development of a wide range of hydrogel-based contact lenses. nih.gov In its dry state, pHEMA is a hard and brittle material, but upon hydration, it becomes soft and flexible. arvojournals.org
The inherent properties of pHEMA, such as its ability to absorb up to 40-60% of its weight in water, made it a suitable candidate for contact lenses. nih.govjamorin.com However, pure pHEMA lenses have limitations, particularly in terms of oxygen permeability. nih.gov To address this, research has focused on creating copolymers by combining HEMA with other monomers. nih.gov This approach allows for the fine-tuning of hydrogel properties, such as water content, mechanical strength, and oxygen permeability. nih.gov
While 2-hydroxyethyl methacrylate (HEMA) has been the most widely studied and used monomer, the exploration of other hydrophilic methacrylates has been a logical progression in the field. nih.gov this compound (2-HPMA) is a close structural analog of HEMA, and its polymers are also used in various biomedical and pharmaceutical applications due to their flexibility, water absorption, and potential for functionalization. polysciences.com Copolymers of 2-HPMA can be prepared with a variety of other monomers, including methacrylic acid and its esters, to create materials with a wide range of properties. jamorin.com The inclusion of the hydroxyl group in 2-HPMA, similar to HEMA, can improve adhesion to surfaces and provide sites for cross-linking, which are important characteristics for contact lens materials. atamanchemicals.com
To further refine the performance of soft contact lenses, researchers have developed terpolymers, which are polymers consisting of three different monomer units. This approach allows for a more sophisticated control over the final properties of the material, such as dimensional stability and water retention. nih.govnih.gov
An important area of research has been the development of ionic contact lenses with enhanced dimensional stability and a superior water balance ratio compared to conventional materials. nih.govnih.gov One notable example is a terpolymer made from 2,3-dihydroxypropyl methacrylate (a derivative of 2-HPMA), 2-hydroxyethyl methacrylate (HEMA), and methacrylic acid (MAA). nih.govnih.gov These terpolymers have demonstrated a low rate of dehydration coupled with a high rate of rehydration, which contributes to their enhanced dimensional stability on the eye. nih.govnih.gov
The inclusion of methacrylic acid gives the material an ionic character, which can influence its water absorption properties. nih.gov Lenses made from these terpolymers exhibit good strength, handling characteristics, and excellent water retention. nih.govnih.gov The water content of these materials can be synthesized to be in the range of 45% to 75%. nih.govnih.gov The specific composition of the terpolymer can be adjusted to achieve desired properties.
| Monomer Component | Mole Percent Range | Function |
|---|---|---|
| 2,3-dihydroxypropyl methacrylate | 10 - 60% | Enhances water retention and dimensional stability |
| 2-hydroxyethyl methacrylate | 40 - 90% | Provides fundamental hydrogel structure and properties |
| Methacrylic acid | 0.3 - 3.0% | Imparts ionic character and influences water content |
A representative composition of a terpolymer for enhanced contact lens properties, demonstrating the synergistic effect of combining different monomers to achieve improved performance characteristics such as enhanced water balance and dimensional stability. nih.govnih.gov
Hydrogels based on pHEMA and its analogs are extensively used in the fabrication of soft contact lenses due to their excellent biocompatibility, optical transparency, and soft, flexible nature when hydrated. nih.govarvojournals.org These properties provide comfort for the wearer and are crucial for ophthalmic applications. nih.gov pHEMA-based hydrogels can be designed to have a water content ranging from 20% to 80%, which is a key factor in determining their oxygen permeability. nih.gov
The development of pHEMA analogs often involves copolymerization with other monomers to modify and enhance specific properties of the resulting hydrogel. nih.gov For instance, copolymerization can be used to increase the water content, improve mechanical strength, or enhance resistance to protein deposits. nih.gov While pHEMA itself is a foundational material, the creation of copolymers allows for the development of a diverse range of soft contact lens materials tailored to different needs. nih.gov
The general principles of modifying pHEMA hydrogels can be applied to understand how an analog like 2-HPMA could be used. The introduction of a monomer like 2-HPMA into a pHEMA-based hydrogel would be expected to influence the final properties of the material. Given its structural similarity to HEMA, it would contribute to the hydrophilic nature of the hydrogel. The slightly larger propyl group in 2-HPMA compared to the ethyl group in HEMA could potentially influence the polymer chain packing and the water-binding properties of the hydrogel, although specific research on this is not extensively documented in the readily available literature. The overarching goal in creating such analogs is to optimize the balance between water content, oxygen permeability, mechanical durability, and surface wettability to ensure a comfortable and safe contact lens-wearing experience. nih.gov
Biodegradation and Biocompatibility Studies of 2 Hydroxypropyl Methacrylate
In Vitro and In Vivo Biodegradation Pathways of 2-Hydroxypropyl Methacrylate (B99206)
The degradation of 2-Hydroxypropyl methacrylate and its polymers is a critical factor in its application in biomedical devices and drug delivery systems. The primary mechanism of breakdown involves the cleavage of its ester bonds, a process that can be initiated by enzymes or thermal energy.
Enzymatic Hydrolysis of this compound and its Polymers
The ester functionality within this compound and its polymers, poly(this compound) or PHPMA, is susceptible to enzymatic hydrolysis. This process is primarily catalyzed by non-specific carboxylesterases. In vitro studies have demonstrated that porcine liver esterase can hydrolyze HPMA at a pH of 6.5 and a temperature of 37 °C. Methacrylate monomers are often detoxified in the body through conjugation with glutathione or via hydrolysis by these esterases.
The rate of enzymatic hydrolysis can be influenced by the specific type of methacrylate. One study comparing various monomers found that the rate of hydrolysis for HPMA was slower than that of several other common methacrylates, indicating a degree of stability. This controlled degradation is a key feature in the design of HPMA-based drug delivery systems, where the polymer backbone itself is generally considered non-degradable, but moieties attached via hydrolyzable linkers can be released in a controlled manner. For high molecular weight HPMA copolymers designed for drug delivery, degradation of specific, enzymatically-cleavable linkers allows for the release of therapeutic agents and the breakdown of the polymer into smaller fragments that can be cleared by the kidneys.
Degradation Products and their Identification
The enzymatic hydrolysis of the ester bond in HPMA results in the formation of two primary degradation products. These products have been consistently identified in in vitro studies.
Methacrylic acid
1,2-propanediol
These molecules are the fundamental building blocks of the HPMA monomer and their formation signifies the cleavage of the ester linkage. Identification of these products is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC), which can separate and quantify the low molecular weight products from the parent polymer or monomer.
Thermal Degradation Characteristics of Poly(this compound)
The thermal stability and degradation of PHPMA have been investigated using thermogravimetry (TG) and analysis of the degradation products. The process occurs in distinct stages at elevated temperatures. The major decomposition of PHPMA begins around 196°C, with a maximum rate of decomposition occurring at approximately 275°C. The degradation is not a simple reversion to the monomer but involves complex bond scissions, leading to a variety of volatile and condensed products.
A study analyzing the products collected in two different temperature ranges during thermal degradation identified several key compounds.
| Temperature Range | Identified Degradation Products |
| Ambient - 340°C | This compound (monomer), 2-propanal, Methacrylic acid, 1,2-propandiol |
| 340°C - 450°C | 2-(2-propenyloxy)propyl methacrylate, 2-hydroxypropanal, Hydroxymethyl isopropyl ether |
This interactive table summarizes the major products identified during the thermal degradation of Poly(this compound) under vacuum conditions.
Biocompatibility Assessments of this compound and its Polymers
The biocompatibility of a material is determined by its interaction with the host's biological and physiological environment. HPMA and its polymers are widely regarded for their excellent biocompatibility profile, which has led to their extensive investigation for medical applications.
Cellular Responses and Cytotoxicity Studies
Polymers based on N-(2-hydroxypropyl) methacrylamide (HPMA), a related compound, are noted for being water-soluble, non-toxic, and non-immunogenic. nih.govmdpi.comrsc.org These properties are largely shared by polymers of this compound. Early development of HPMA polymers for use as plasma expanders involved extensive biocompatibility testing, which showed no toxicity in various cell lines, including HeLa and L-cells. nih.gov
Studies on copolymers of 2-hydroxyethyl methacrylate (HEMA), a structurally similar monomer, have shown that the material itself is generally non-cytotoxic. researchgate.net Any observed cytotoxicity is often attributed to the leaching of unreacted monomers from an incompletely polymerized material. researchgate.net For HPMA-based copolymers designed as drug carriers, their inherent biocompatibility allows them to circulate without causing significant adverse effects, reducing the nonspecific toxicity often associated with small molecule drugs. nih.gov In vitro cytotoxicity assays using various cell lines, such as PC-3 prostate cancer cells, have demonstrated the low toxicity of the HPMA copolymer carrier itself. nih.gov
Protein Adsorption and Cell Adhesion on this compound-based Materials
The interaction of biomaterial surfaces with proteins is a critical first step that influences subsequent cellular responses, including adhesion. Hydrophilic surfaces, such as those made from HPMA-based hydrogels, generally exhibit reduced protein adsorption compared to hydrophobic surfaces. nih.gov This resistance to protein adsorption is a key factor in the "stealth" properties of HPMA-based drug carriers, helping them evade the immune system.
Consequently, unmodified HPMA and HEMA-based hydrogel surfaces are known to resist cell attachment. researchgate.netqut.edu.au While this is advantageous for applications where cell adhesion is undesirable, many tissue engineering applications require cells to attach and proliferate on the scaffold. Research has shown that cell attachment and growth can be controlled by modifying the surface properties. For instance, incorporating more hydrophobic monomers like methyl methacrylate (MMA) into a HEMA-based polymer can increase cell adhesion. researchgate.net Another strategy involves functionalizing the hydrogel with specific cell-adhesive proteins or peptides, such as fibronectin or sequences like RGD, which can significantly improve cell attachment and growth. qut.edu.aumdpi.com The density of these adhesion ligands can be tuned to control the extent of cell adhesion on the material's surface. nist.gov
In Vivo Biocompatibility and Tissue Integration
The in vivo biocompatibility and the extent of tissue integration are critical determinants for the successful application of biomaterials. For this compound (HPMA)-based hydrogels, these properties have been investigated in various animal models, with a significant focus on their potential use in tissue engineering applications, such as spinal cord repair.
In vivo studies are essential to understand how a material interacts with a complex biological environment, including cellular infiltration, tissue ingrowth, and any potential inflammatory or foreign body response. Animal models provide a platform to assess the material's performance over time in a physiological setting. For HPMA-based materials, studies have often involved implantation into rats to evaluate the local tissue response.
Research has demonstrated that the porous structure of HPMA hydrogels is conducive to cellular and tissue integration. In studies involving spinal cord injury (SCI) in rats, HPMA-based scaffolds have been shown to support the infiltration of connective tissue and the ingrowth of axons, which are crucial for neural repair. nih.gov
A comparative study evaluated the performance of three different methacrylate hydrogels in a rat model of acute SCI: a scaffold based on this compound (HPMA), a scaffold made from 2-hydroxyethylmethacrylate (HEMA), and a HEMA hydrogel modified with fibronectin (HEMA-Fn). nih.gov The hydrogels were implanted into the site of a spinal cord hemisection, and the tissue response was assessed three months post-implantation. nih.gov
The findings indicated that the HPMA hydrogel promoted a more significant infiltration of connective tissue into both the peripheral and central parts of the scaffold compared to the plain HEMA scaffold. nih.gov Furthermore, the HPMA hydrogel demonstrated a significantly greater degree of axonal ingrowth compared to both the plain HEMA and the HEMA-Fn scaffolds. nih.gov While some neurofilaments were observed in the HEMA-Fn scaffold, none were found in the plain HEMA hydrogel, highlighting the superior neuroconductive properties of the HPMA-based material in this model. nih.gov
These findings underscore the favorable in vivo biocompatibility of HPMA hydrogels and their ability to integrate with host tissue, thereby supporting tissue repair processes. The data from these studies provide a quantitative basis for the superior performance of HPMA in promoting tissue and axonal ingrowth compared to other closely related methacrylate hydrogels.
Detailed Research Findings
| Hydrogel Type | Region | Connective Tissue Ingrowth (%) |
|---|---|---|
| HPMA | Peripheral | ~35% |
| Central | ~25% | |
| HEMA-Fn | Peripheral | ~20% |
| Central | ~15% | |
| HEMA | Peripheral | ~10% |
| Central | ~5% |
| Hydrogel Type | Axonal Ingrowth |
|---|---|
| HPMA | Significantly increased compared to HEMA and HEMA-Fn |
| HEMA-Fn | Some neurofilaments present |
| HEMA | No neurofilaments found |
Toxicological and Safety Research of 2 Hydroxypropyl Methacrylate
Acute Toxicity Studies (Oral, Dermal, Inhalation)
2-Hydroxypropyl methacrylate (B99206) (HPMA) demonstrates low acute toxicity following oral and dermal exposure in animal studies. researchgate.net The median lethal dose (LD50) in rats after oral administration is greater than 2000 mg/kg body weight. researchgate.net In dermal toxicity tests, the LD50 in New Zealand White rabbits exceeds 5000 mg/kg body weight. researchgate.net
While specific data for acute inhalation toxicity of HPMA is not available, studies on various methacrylates indicate a generally low order of acute toxicity via this route. nih.gov The low volatility of HPMA limits the potential for significant inhalation exposure to its vapors. industrialchemicals.gov.au Respiratory irritation observed with other methacrylates is often attributed to the formation of methacrylic acid through hydrolysis by carboxylesterases in nasal tissues. industrialchemicals.gov.auchemotechnique.se
Table 1: Acute Toxicity of 2-Hydroxypropyl Methacrylate
| Exposure Route | Species | Endpoint | Value |
|---|---|---|---|
| Oral | Rat | LD50 | >2000 mg/kg bw researchgate.netredox.com |
| Dermal | Rabbit | LD50 | >5000 mg/kg bw researchgate.netredox.com |
Repeated Dose Toxicity Assessments
Studies involving repeated oral administration of this compound have been conducted to assess subchronic toxicity. In a combined repeated dose toxicity study with a reproductive/developmental toxicity screening test in Sprague Dawley rats, a No-Observed-Adverse-Effect Level (NOAEL) was established. industrialchemicals.gov.auredox.com
Based on a 49-day study, the oral NOAEL in rats was determined to be 300 mg/kg body weight per day. redox.com At the highest dose tested (1000 mg/kg bw/day), observed effects included salivation, decreased locomotor activity, ptosis (drooping eyelid), alterations in hematological parameters (such as decreased hematocrit, red blood cells, and hemoglobin), and increased liver weights. nih.gov Despite these findings at high doses, HPMA is not considered to cause serious damage to health from repeated oral exposure. nih.gov General findings from subchronic exposure to high concentrations of acrylates and methacrylates have included effects on the lungs, liver, and kidneys. industrialchemicals.gov.aunih.gov
Table 2: Repeated Dose Oral Toxicity of this compound
| Species | Study Duration | Effect | Value |
|---|---|---|---|
| Rat | 49 days | NOAEL | 300 mg/kg bw/day redox.com |
Genotoxicity and Mutagenicity Evaluations
Based on the weight of evidence from available research, this compound is not considered to be genotoxic in vivo. industrialchemicals.gov.au While some in vitro tests on methacrylates have shown positive results for clastogenicity (the ability to cause breaks in chromosomes), in vivo assays have consistently been negative. industrialchemicals.gov.au
Specific studies on HPMA have yielded the following findings:
Ames Test : HPMA tested negative in an Ames test using Salmonella typhimurium (strains TA 98, 100, 1535, and 1537) and Escherichia coli (WP2 uvrA), both with and without metabolic activation. industrialchemicals.gov.au
In Vivo Micronucleus Assay : An in vivo micronucleus test (OECD TG 474) conducted up to the maximum tolerated dose was negative. industrialchemicals.gov.au
In Vivo Comet Assay : A combined in vivo micronucleus and Comet assay in the liver and stomach (the initial point of contact) also returned negative results. industrialchemicals.gov.au
This profile, showing a lack of genotoxic effects in whole-animal studies, is consistent across the class of lower alkyl methacrylates. nih.gov
Sensitization Potential and Allergic Reactions
This compound is recognized as a skin sensitizer in humans. redox.comscbt.com Although some animal tests, such as the Guinea Pig Maximisation Test (GPMT) and the Local Lymph Node Assay (LLNA), did not meet the formal criteria for a positive result, they did show a weak sensitization response. industrialchemicals.gov.auresearchgate.net Human data strongly support its classification as a sensitizer, with patch tests eliciting positive reactions in previously exposed individuals. industrialchemicals.gov.au
Cross-sensitization among structurally related methacrylates is a known phenomenon. industrialchemicals.gov.au Exposure to one methacrylate can induce sensitization to others, and this has been observed with HPMA. industrialchemicals.gov.au This is a relevant consideration in settings where multiple methacrylate monomers are used, such as in dental products and nail cosmetics. researchgate.net
Reproductive and Developmental Toxicity
Available evidence suggests that this compound is not expected to cause specific reproductive or developmental toxicity. industrialchemicals.gov.au In a combined oral repeated dose toxicity study that included a reproductive/developmental toxicity screening test (OECD TG 422) in rats, no adverse effects on reproductive parameters of the parent animals or developmental parameters of their offspring were observed. industrialchemicals.gov.au
From this study, a NOAEL of 1000 mg/kg bw/day was determined for reproductive and developmental toxicity. industrialchemicals.gov.au This finding aligns with broader reviews of short-chain alkyl-methacrylate esters, which have not been identified as reproductive or developmental toxicants. mpausa.orgmpausa.org Studies on related methacrylates have shown that any fetal effects, such as reduced body weight, typically occur at high exposure levels that also produce clear toxicity in the maternal animal, indicating a lack of selective effect on development. mpausa.orgnih.gov
Hydrolysis and Metabolism of this compound in Biological Systems
Due to its low molecular weight and calculated partition coefficient, HPMA is expected to be absorbed across the gastrointestinal tract and skin. industrialchemicals.gov.au An eight-hour dermal absorption study in rats found that 29% of the applied radiolabelled HPMA was absorbed, while 56% evaporated. industrialchemicals.gov.au Once absorbed, methacrylates are generally metabolized and eliminated rapidly, which limits the potential for cumulative toxicity. industrialchemicals.gov.aunih.gov
The metabolism of this compound primarily involves two pathways. industrialchemicals.gov.au The ester functional group is readily hydrolyzed by non-specific carboxylesterases. industrialchemicals.gov.aunih.gov An in vitro study demonstrated that at 37°C and pH 6.5, porcine liver esterase catalyzes the hydrolysis of HPMA into methacrylic acid and 1,2-propanediol. industrialchemicals.gov.aunih.gov
The second major pathway for detoxification is conjugation with glutathione, either through a Michael addition reaction or catalyzed by glutathione-S-transferase. industrialchemicals.gov.au The resulting metabolites are then excreted. industrialchemicals.gov.au Studies on the related compound 2-hydroxyethyl methacrylate (HEMA) in mice showed that after administration, the substance was rapidly taken up, widely distributed, and most of it was excreted as carbon dioxide within one day. nih.gov
Regulatory and Safety Assessments for this compound
This compound (HPMA) is subject to comprehensive regulatory evaluation and safety assessments by various international bodies to ensure its safe use in both industrial and consumer applications. These assessments focus on its potential hazards, particularly skin sensitization and irritation, and establish guidelines for its handling and use. Key regulatory agencies in Australia, Europe, and the United States have reviewed the toxicological profile of HPMA, leading to specific classifications and use recommendations.
Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS)
The Australian government, through its National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now known as the Australian Industrial Chemicals Introduction Scheme (AICIS), conducted a Human Health Tier II assessment for this compound. The assessment identified the critical health effects as local impacts, primarily skin sensitization. industrialchemicals.gov.au It also noted that HPMA may cause skin and eye irritation. industrialchemicals.gov.au
The NICNAS assessment highlighted the potential for cross-reactivity, where exposure to HPMA could lead to sensitization to other structurally related methacrylates. industrialchemicals.gov.au The low volatility of the chemical was noted to limit the potential for respiratory irritation. industrialchemicals.gov.au The assessment recommended that the hazard classifications for the specific isomer (CAS No. 923-26-2) should also be applied to the more common mixture (CAS No. 27813-02-1). industrialchemicals.gov.au
The following table summarizes the GHS classification for this compound (CAS No. 923-26-2) as recommended by NICNAS and recorded in the Hazardous Chemical Information System (HCIS).
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Data sourced from Safe Work Australia's Hazardous Chemical Information System (HCIS). |
European Chemicals Agency (ECHA)
In the European Union, the classification and labeling of chemicals are regulated by the CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008. The European Chemicals Agency (ECHA) manages the process of harmonized classification and labeling (CLH).
For this compound, the current harmonized classification in the ECHA C&L Inventory is as follows:
| Hazard Class | Hazard Category | Hazard Statement Code |
| Eye Irritation | Category 2 | H319 |
| Skin Sensitization | Category 1 | H317 |
| Data sourced from the European Chemicals Agency (ECHA) C&L Inventory. |
It is important to note that a proposal for a more extensive harmonized classification for HPMA has been submitted by the French Agency for Food, Environmental and Occupational Health & Safety (ANSES). This proposal is still under review by ECHA's Committee for Risk Assessment (RAC).
Cosmetic Ingredient Review (CIR)
In the United States, the Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of ingredients used in cosmetics. The CIR panel reviewed the safety of several methacrylate esters, including this compound, used in nail enhancement products.
Occupational Exposure Limits
Occupational exposure limits (OELs) are established by various organizations to protect workers from the adverse health effects of chemical exposure in the workplace. For this compound, specific OELs have not been established by major US regulatory bodies like the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH). A safety data sheet for HPMA indicates that no OELs have been recorded for the substance. However, for the stabilizer often used with HPMA, 4-methoxyphenol (MEHQ), ACGIH has established a Threshold Limit Value (TLV) of 5 mg/m³.
The following table summarizes the available occupational exposure limits for related compounds.
| Compound Name | Agency | Value | Notes |
| 4-methoxyphenol (MEHQ) | ACGIH | TWA: 5 mg/m³ | TLV Basis: eye irritation; skin damage |
| 2-Hydroxypropyl acrylate (B77674) | NIOSH | REL-TWA: 0.5 ppm (3 mg/m³) | - |
| 2-Hydroxypropyl acrylate | ACGIH | TLV-TWA: 0.5 ppm | - |
| 2-Hydroxypropyl acrylate | CAL/OSHA | PEL-TWA: 0.5 ppm (3 mg/m³) | - |
| Data sourced from Santa Cruz Biotechnology and the Occupational Safety and Health Administration. scbt.comosha.gov |
Environmental Fate and Impact Research of 2 Hydroxypropyl Methacrylate
Environmental Degradation Pathways of 2-Hydroxypropyl methacrylate (B99206)
The environmental persistence of 2-Hydroxypropyl methacrylate (HPMA) is relatively low due to its susceptibility to both biological and atmospheric degradation processes. The primary pathways for its removal from the environment are biodegradation in soil and water, and photo-oxidation in the atmosphere.
Biodegradability in Aerobic Conditions
Research into the biodegradability of methacrylate esters indicates that they are generally susceptible to microbial degradation under aerobic conditions. mpausa.org Laboratory tests on various methacrylates have demonstrated ready biodegradation, signifying that these substances are likely to be effectively removed in environments such as wastewater treatment plants. mpausa.org This process involves microbial communities utilizing the chemical as a source of carbon, leading to its mineralization into carbon dioxide and water.
Photo-oxidation in the Atmosphere
Once released into the atmosphere, this compound is subject to degradation through photo-oxidation. The two main oxidative species responsible for this process in the troposphere are hydroxyl radicals (•OH), which are prevalent during the daytime, and ozone (O₃), which contributes to degradation during both day and night. mpausa.org
The reaction with photochemically-produced hydroxyl radicals is the dominant atmospheric removal pathway. mpausa.org These radicals attack the carbon-carbon double bond within the methacrylate structure, initiating a series of reactions that break down the molecule. For methacrylate esters, the estimated atmospheric half-life for this reaction is typically short. For instance, calculations using models like the EPI Suite™ for various methacrylate esters show half-lives ranging from approximately 4.4 to 7.0 hours. mpausa.org It is expected that the atmospheric half-life of HPMA due to reaction with hydroxyl radicals would fall within a similar range, indicating rapid degradation.
Reaction with ozone is a secondary, slower degradation pathway. The atmospheric half-life for the reaction of methacrylate esters with ozone is estimated to be around one day. mpausa.org Due to these rapid degradation processes, this compound is not expected to persist in the atmosphere, contribute to ozone layer depletion, or have a significant global warming potential. mpausa.org
Aquatic Toxicity and Ecotoxicological Implications
The impact of this compound on aquatic ecosystems has been evaluated through standardized toxicity tests on representative organisms from different trophic levels, including fish, invertebrates, and algae. The results indicate that the compound has a low potential for aquatic toxicity.
Acute toxicity studies on fish, such as the Japanese rice fish (Oryzias latipes), show a 96-hour median lethal concentration (LC50) of greater than 100 mg/L. redox.com For aquatic invertebrates, represented by Daphnia magna (water flea), the 48-hour median effective concentration (EC50) for immobilization is reported to be greater than 143 mg/L. chemicalbook.com Algal toxicity, tested on species like Pseudokirchneriella subcapitata, shows a 72-hour EC50 for growth rate inhibition at values greater than 97.2 mg/L. chemicalbook.com
Chronic toxicity studies provide insight into the potential long-term effects of the substance. A 21-day study on Daphnia magna established a No Observed Effect Concentration (NOEC) of 45.2 mg/L. This value represents the concentration at which no adverse effects on reproduction or survival were observed over the extended exposure period.
Table 1: Aquatic Toxicity Data for this compound
| Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Oryzias latipes | LC50 | 96 hours | >100 | redox.com |
| Invertebrate | Daphnia magna | EC50 | 48 hours | >143 | chemicalbook.comchemius.net |
| Invertebrate | Daphnia magna | NOEC | 21 days | 45.2 | redox.com |
| Algae | Pseudokirchneriella subcapitata | EC50 | 72 hours | >97.2 | chemicalbook.com |
Computational Modeling and Simulation Studies of 2 Hydroxypropyl Methacrylate
Molecular Dynamics Simulations of 2-Hydroxypropyl Methacrylate (B99206) Polymers and Hydrogels
Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules. For poly(2-hydroxypropyl methacrylate) (PHPMA) and its hydrogels, MD simulations offer a window into their nanoscale structure and behavior, which is often difficult to probe experimentally.
While direct MD simulation studies on PHPMA are not as prevalent as for its close analog, poly(2-hydroxyethyl methacrylate) (PHEMA), the extensive research on PHEMA provides a strong methodological framework. Simulations on PHEMA-based hydrogels have been used to study structural and dynamic properties in both dry and hydrated states. nih.govmdpi.com These studies reveal that water concentration significantly impacts the dynamic behavior of the polymer chains. nih.govmdpi.com Key findings from simulations of analogous methacrylate polymers include:
Hydrogen Bonding: The hydroxyl and carbonyl groups on the methacrylate side chains are primary sites for forming hydrogen bonds with water molecules. This interaction is crucial for the swelling and water retention properties of hydrogels. nih.gov
Chain Dynamics: In copolymer systems, the side chains of hydroxyl-containing methacrylates like HEMA are found to be relatively rigid and stable. The introduction of water creates diffusion channels, which become more pronounced in highly hydrated systems. nih.govmdpi.com
Water Diffusion: In low-hydration materials, water molecules exhibit subdiffusion, while normal diffusion is more common in hydrogels with high water content. nih.gov
Surface Properties: All-atom MD simulations on the broader class of poly(alkyl methacrylate)s show that in surface regions, the polymer backbone segments tend to form layered structures oriented parallel to the surface. In contrast, the ester side chains segregate towards the surface and adopt a more perpendicular orientation. nih.gov This surface structuring is critical for understanding interfacial phenomena in coatings and biomedical devices.
These types of simulations, when applied to PHPMA, can elucidate how the additional methyl group on the propyl side chain, compared to HEMA's ethyl side chain, influences polymer conformation, water interaction, and ultimately, the macroscopic properties of the resulting materials.
Structure-Property Relationship Modeling for this compound-based Materials
Understanding the relationship between a polymer's molecular structure and its macroscopic properties is fundamental to materials science. researchgate.net Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate molecular descriptors with physical, chemical, or mechanical properties. nih.govplos.orgplos.org These models are increasingly used to accelerate the design and discovery of new polymethacrylates with desired characteristics. nih.gov
The development of QSPR models involves a supervised learning approach where the complex relationships between the microscopic structure and the macroscopic properties of materials are extracted from a reliable dataset. researchgate.net For HPMA-based materials, this involves linking structural features to performance metrics.
Key Structural Features and Their Modeled Property Impacts:
| Structural Feature | Influenced Macroscopic Property | Modeling Insight |
| Pendant Group Chemistry | Glass Transition Temperature (Tg), Mechanical Strength | The size and functionality of the side group (e.g., the hydroxypropyl group in HPMA) directly affect chain mobility and intermolecular forces, which can be correlated with properties like Tg and modulus. nih.gov |
| Crosslinking Density | Swelling Ratio, Mechanical Properties | Models can quantify how increasing the number of crosslinks per unit volume restricts polymer chain movement, leading to a decreased swelling ratio and enhanced mechanical strength in hydrogels. |
| Copolymer Composition | Hydrophilicity, Mechanical Properties | By varying the ratio of HPMA to other comonomers in a copolymer, models can predict changes in properties. For instance, incorporating hydrophobic monomers can reduce water uptake but may increase mechanical stiffness. researchgate.net |
| Polymer Architecture | Solution Viscosity, Self-Assembly | Models can predict how different architectures (e.g., linear, branched, star-shaped) influence the polymer's behavior in solution and its ability to self-assemble into structures like micelles or vesicles. plos.orgplos.org |
For example, recursive neural network (RecNN) models have been developed to predict the glass transition temperature (Tg) of methacrylic polymers based on their stereoregularity and molecular structure. nih.gov Furthermore, high-throughput nanoindentation techniques combined with computational analysis allow for the rapid mechanical property mapping of large polymer libraries, facilitating the discovery of structure-property correlations. nih.gov Such approaches enable the in silico screening of potential HPMA-based formulations before their synthesis, saving significant time and resources.
Predictive Modeling of Polymerization Kinetics and Degradation
Computational models are also employed to predict the dynamic processes of polymer formation (kinetics) and breakdown (degradation).
Polymerization Kinetics: Predictive modeling of polymerization kinetics is crucial for controlling polymer synthesis to achieve desired properties like molecular weight and composition. Kinetic models for radical polymerization, the common method for producing PHPMA, must account for chemical reaction mechanisms as well as diffusion-controlled phenomena that become significant as viscosity increases. mdpi.comsemanticscholar.org
For the closely related 2-hydroxyethyl methacrylate (HEMA), kinetic models have been developed using data from techniques like Differential Scanning Calorimetry (DSC) to accurately evaluate kinetic rate constants and diffusion parameters over the entire conversion range. mdpi.comcore.ac.uk These models can simulate the evolution of the polymerization rate over time at various temperatures. mdpi.com Advanced approaches now use machine learning and log-log regression to correlate basic molecular properties (like molecular weight and dipole moments) with propagation rate coefficients for a wide range of acrylate (B77674) and methacrylate monomers. queensu.ca This allows for the prediction of kinetic data for monomers where experimental data is unavailable.
Degradation: The thermal degradation of poly(this compound) has been studied experimentally, providing crucial data for the development and validation of predictive models. researchgate.net Thermogravimetric analysis (TGA) shows that the thermal decomposition of PHPMA occurs in a single step, starting at approximately 196°C. researchgate.net
Table 9.1: Thermogravimetric Analysis (TGA) Data for Poly(HPMA) Degradation researchgate.net
Modeling of degradation processes can involve kinetic models based on experimental data, such as the Flynn-Wall-Ozawa method, to calculate activation energies (Ea) as a function of conversion. marquette.edu For polymethacrylates, degradation often involves multiple competing mechanisms, including depolymerization and side-chain reactions. researchgate.netbohrium.com Experimental investigation of PHPMA degradation has identified several major products, including the monomer (HPMA), 2-propanal, methacrylic acid, and 1,2-propandiol. researchgate.net Predictive models, informed by such experimental data, can simulate the weight loss of the polymer under various conditions and help elucidate the underlying degradation mechanisms. bohrium.com
Emerging Research Trends and Future Directions in 2 Hydroxypropyl Methacrylate
Integration of 2-Hydroxypropyl Methacrylate (B99206) in Additive Manufacturing (3D Printing)
Additive manufacturing, or 3D printing, is being revolutionized by advances in material science, and HPMA is playing a significant role in this transformation. nbinno.com HPMA is increasingly incorporated into photopolymer resins for vat photopolymerization techniques like stereolithography (SLA). chemicalbook.comengineeringproductdesign.com In these processes, a liquid resin is selectively cured layer-by-layer using light to build a three-dimensional object. engineeringproductdesign.com
The inclusion of HPMA in 3D printing resins offers several advantages. Its hydroxyl group enhances the hydrophilicity and can improve the biocompatibility of the final printed object, a crucial factor for medical applications. chemicalbook.com Furthermore, HPMA can be copolymerized with other monomers to precisely control the mechanical properties of the printed material, such as flexibility and durability. chemicalbook.com Research is focused on developing novel HPMA-based resins that can meet or even exceed the performance of traditional thermoplastics like ABS and polycarbonate, particularly in terms of impact resistance and thermal stability. 3dprint.com The goal is to create formulations that balance high heat deflection temperatures with improved impact strength, a traditional trade-off in UV-curable materials. 3dprint.com
Table 1: Key Advantages of HPMA in 3D Printing Resins
| Feature | Benefit | Relevant Application |
| Enhanced Biocompatibility | Suitable for creating medical devices and implants. chemicalbook.com | Prototyping of surgical guides, dental materials. chemicalbook.com |
| Tunable Mechanical Properties | Allows for the creation of materials with specific flexibility, hardness, and strength. chemicalbook.com | Functional prototypes, end-use parts. nbinno.com |
| Improved Hydrophilicity | Can be beneficial for applications requiring water absorption or specific surface properties. | Microfluidic devices, tissue engineering scaffolds. |
| UV-Curable Nature | Enables rapid polymerization for fast and precise printing processes. nbinno.com | High-resolution printing of intricate designs. nbinno.com |
Development of Multi-functional and Adaptive Materials
A significant area of emerging research is the use of HPMA in the creation of "smart" or adaptive materials that can respond to external stimuli. These materials are designed to change their properties in a controlled way when exposed to triggers such as temperature, pH, or light. chemicalbook.comrsc.org
Polymers based on HPMA and its derivatives can be engineered to exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble in water as the temperature increases. researchgate.net This property is being explored for a variety of applications. For instance, in drug delivery systems, HPMA-based hydrogels can be designed to encapsulate a therapeutic agent at a lower temperature and then release it in a controlled manner when exposed to the higher temperature of the human body. chemicalbook.comnih.gov
The versatility of HPMA's chemistry allows for its copolymerization with a wide range of other monomers, leading to the development of multi-functional materials. chemicalbook.commdpi.com By combining HPMA with other functional monomers, researchers can create materials that are not only stimuli-responsive but also possess other desirable properties such as self-healing capabilities or specific adhesive strengths. chemicalbook.com This multi-functionality opens the door to applications in areas like smart coatings, sensors, and actuators. allnex.com
Advanced Characterization Techniques for 2-Hydroxypropyl Methacrylate-based Systems
The development of sophisticated HPMA-based materials necessitates the use of advanced characterization techniques to understand their structure and properties at a molecular and macroscopic level. A variety of analytical methods are employed to investigate the physical, chemical, and mechanical characteristics of these polymers and hydrogels. semanticscholar.org
Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the chemical structure of synthesized HPMA-based polymers and conjugates. nih.govmdpi.com These methods provide detailed information about the functional groups present and the successful incorporation of HPMA into the polymer chain.
To understand the microscopic architecture of HPMA-based hydrogels, which is crucial for applications like tissue engineering and drug delivery, imaging techniques such as scanning electron microscopy (SEM) are widely used. nih.govmdpi.com SEM provides high-resolution images of the hydrogel's surface and internal porous structure. nih.gov For characterizing the mechanical properties, methods like tensile testing and dynamic mechanical analysis (DMA) are employed to measure parameters such as elastic modulus, tensile strength, and viscoelastic behavior. mdpi.commdpi.com Thermal properties are often investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine glass transition temperatures and thermal stability. mdpi.commdpi.com
Table 2: Common Characterization Techniques for HPMA-based Systems
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and composition. mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of chemical bonds and functional groups. mdpi.com |
| Scanning Electron Microscopy (SEM) | Visualization of surface morphology and porous structure. nih.gov |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, such as glass transition temperature. mdpi.com |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation profile. mdpi.com |
| Tensile Testing | Determination of mechanical properties like strength and elasticity. 3dprint.com |
Interdisciplinary Research in Biomedical and Material Science Applications
The unique properties of HPMA, particularly its biocompatibility and hydrophilicity, have positioned it at the intersection of material science and biomedical research. chemicalbook.compolysciences.com This interdisciplinary approach is driving significant innovation in healthcare technologies. sigmaaldrich.com Poly(this compound) (pHPMA) is a hydrophilic and biocompatible polymer, making it a suitable candidate for various biomedical and pharmaceutical applications. polysciences.com
One of the most promising areas of research is the development of HPMA-based drug delivery systems. chemicalbook.com Scientists are creating sophisticated nanocarriers, such as polymer-drug conjugates and self-assembled nanoparticles, that can improve the solubility and stability of drugs, and enable their targeted and controlled release within the body. researchgate.netnih.gov This can enhance therapeutic efficacy while minimizing side effects. chemicalbook.comnih.gov For example, HPMA copolymers have been investigated for their potential in cancer therapy, where they can be designed to accumulate in tumor tissues. chemicalbook.com
In the field of tissue engineering, HPMA-based hydrogels are being developed as scaffolds that can mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. researchgate.net The ability to tune the physical and chemical properties of these hydrogels allows for the creation of scaffolds tailored to specific tissue types. nih.gov The excellent biocompatibility of pHPMA elicits a minimal immune response from host tissue, which is highly desirable for these applications. nih.gov
Scale-Up and Industrial Translation of this compound Research
The successful translation of laboratory-scale research on HPMA-based materials to industrial production is a critical step for their widespread application. This involves addressing challenges related to the scalable synthesis of HPMA monomers and polymers, as well as the cost-effective manufacturing of final products.
The industrial synthesis of HPMA typically involves the reaction of methacrylic acid with propylene (B89431) oxide. google.com Research in this area focuses on optimizing reaction conditions and catalyst systems to improve yield, purity, and cost-effectiveness. The market for HPMA is driven by its extensive use in manufacturing acrylic polymers for a variety of industries, including coatings, adhesives, and printing inks. procurementresource.com
For biomedical applications, the path from research to clinical use involves rigorous testing and adherence to regulatory standards. The scale-up of the synthesis of HPMA-based drug carriers, for instance, requires robust and reproducible processes, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to ensure consistent product quality. nih.govwhiterose.ac.uk As research continues to demonstrate the potential of HPMA in high-value applications, there is a growing impetus to develop efficient and economical industrial-scale production methods to meet the increasing demand. transparencymarketresearch.com
Q & A
Q. What are the key safety protocols for handling 2-Hydroxypropyl Methacrylate (2-HPMA) in laboratory settings?
Answer:
- Skin/Eye Protection: Use nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Ventilation: Work in a fume hood to avoid inhalation of vapors. Use respiratory protection if ventilation is inadequate .
- Fire Safety: Use water spray, dry chemical, or CO₂ extinguishers. Avoid open flames, as combustion releases toxic gases like carbon monoxide .
- Storage: Store in a cool, dark place with stabilizers (e.g., ≤250 ppm hydroquinone or MEHQ) to prevent polymerization. Keep away from oxidizing agents and moisture .
Q. How is 2-HPMA synthesized, and what are its primary structural characteristics?
Answer:
- Synthesis: 2-HPMA is typically prepared via the reaction of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like NaOH or pyridine .
- Structure: The molecule contains a methacrylate group (C=C bond) and a hydroxyl group, enabling dual reactivity. Its molecular formula is C₇H₁₂O₃ (molecular weight: 144.17 g/mol) .
- Isomerism: Commercial 2-HPMA is often a mixture of isomers (e.g., 2-hydroxypropyl and 2-hydroxy-1-methylethyl methacrylate) .
Q. What purification methods are recommended for 2-HPMA before use in polymerization?
Answer:
- Distillation: Vacuum distillation (≤60°C) to remove inhibitors (e.g., MEHQ) and unreacted monomers.
- Chromatography: Use silica gel columns to separate isomers or impurities.
- Stabilizer Monitoring: Verify stabilizer concentration via HPLC to ensure stability during storage .
Advanced Research Questions
Q. How does 2-HPMA’s copolymerization behavior differ in aqueous vs. organic solvent systems?
Answer:
- Aqueous Systems: 2-HPMA forms amphiphilic copolymers (e.g., with poly(2-(methacryloyloxy)ethylphosphorylcholine)) via reversible addition-fragmentation chain transfer (RAFT) polymerization. Phase separation drives self-assembly into vesicles, worms, or spheres depending on the degree of polymerization (DP) and solids concentration (e.g., 16–25% solids yield worm-like micelles) .
- Organic Solvents: In dimethyl sulfoxide (DMSO), 2-HPMA copolymerizes with polyvinylpyrrolidone (PVP) to form hydrogels with tunable water permeability (e.g., luminous transmission factor Klt = 0.85–0.92) .
Q. What experimental strategies mitigate cross-reactivity between 2-HPMA and other acrylates?
Answer:
- Patch Testing: Identify cross-reactive allergens (e.g., 2-hydroxyethyl methacrylate (2-HEMA)) using guinea pig maximization tests (GPM). 2-HPMA shows sensitization potential (R43 risk code) but no cross-reactivity with 2-hydroxypropyl acrylate (2-HPA) .
- Block Copolymer Design: Introduce steric hindrance via bulky comonomers (e.g., styrene) to reduce unintended cross-linking .
Q. How can contradictory data on 2-HPMA copolymer properties be resolved?
Answer:
- Solvent Polarity: Conflicting hydrogel permeability data arise from solvent polarity effects. For example, DMSO increases chain flexibility, reducing water permeability (k = 1.2–2.4 ×10⁻⁶ cm²/s) compared to ethanol-based systems .
- DP Control: Use size-exclusion chromatography (SEC) to standardize DP, as molecular weight dispersity (Đ = 1.1–1.3) critically impacts mechanical properties .
Q. What advanced analytical techniques validate 2-HPMA purity and copolymer composition?
Answer:
- HPLC: Quantify residual monomers and stabilizers (e.g., MEHQ) with a C18 column and UV detection at 254 nm .
- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms copolymer composition via methacrylate proton peaks (δ 5.5–6.1 ppm) and hydroxyl signals (δ 1.2–1.5 ppm) .
- Mass Spectrometry: MALDI-TOF MS identifies oligomer distributions (e.g., m/z 144.17 for monomeric 2-HPMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
